Thieno[2,3-d]pyridazin-4,7-dione
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2N2O2S |
|---|---|
Molecular Weight |
166.16 g/mol |
IUPAC Name |
thieno[2,3-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C6H2N2O2S/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H |
InChI Key |
NSSXUVVBLSMKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)N=NC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Thieno[2,3-d]pyridazin-4,7-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Thieno[2,3-d]pyridazin-4,7-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a primary synthetic pathway, experimental protocols, and the characterization of the title compound, presenting data in a clear and accessible format.
Introduction
Thieno[2,3-d]pyridazines are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community. Their structural similarity to purine bases suggests potential interactions with various biological targets, making them scaffolds of interest for the development of novel therapeutic agents. The dione derivative, this compound, serves as a key intermediate in the synthesis of more complex molecules, including halogenated precursors that can be further functionalized for structure-activity relationship (SAR) studies. This guide focuses on a direct and efficient method for the preparation and characterization of this important building block.
Synthetic Pathway
The most plausible and direct synthetic route to this compound involves a two-step process commencing from a commercially available starting material, dimethyl thiophene-2,3-dicarboxylate. The pathway consists of the formation of a key intermediate, thiophene-2,3-dicarbohydrazide, followed by a cyclization reaction to yield the target dione.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of Thiophene-2,3-dicarbohydrazide
Procedure: To a solution of dimethyl thiophene-2,3-dicarboxylate (1 equivalent) in absolute ethanol, an excess of hydrazine hydrate (5-10 equivalents) is added. The reaction mixture is heated under reflux for 4-6 hours, during which a precipitate may form. After the reaction is complete, the mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is washed with cold ethanol and dried under vacuum to yield thiophene-2,3-dicarbohydrazide.
Synthesis of this compound
Procedure: Thiophene-2,3-dicarbohydrazide (1 equivalent) is suspended in an aqueous solution of a mineral acid, such as hydrochloric acid. The mixture is heated with stirring for 1-2 hours. Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with water to remove any residual acid, and then dried thoroughly to afford this compound.
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
| Parameter | Data |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1670 (C=O) |
| ¹H NMR | Broad singlet corresponding to the two N-H protons |
| ¹³C NMR | Signals corresponding to the carbonyl carbons and thiophene carbons |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product |
Note: The exact spectral data may vary slightly depending on the solvent and instrument used.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This technical guide outlines a straightforward and efficient method for the synthesis of this compound, a valuable intermediate for the development of novel heterocyclic compounds. The detailed experimental protocols and characterization data provided herein will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The presented workflow ensures a systematic approach to the preparation and verification of this key chemical entity.
Navigating the Physicochemical Landscape of Novel Thieno[2,3-d]pyridazin-4,7-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyridazine scaffold has emerged as a promising heterocyclic system in medicinal chemistry. Its structural resemblance to purine has made it a target for the development of novel therapeutics, particularly in the realm of kinase inhibitors for cancer therapy.[1] This technical guide focuses on the physicochemical properties of a specific subclass: novel Thieno[2,3-d]pyridazin-4,7-dione derivatives. While specific data for these novel derivatives are emerging, this document provides a comprehensive overview of the available information on the parent scaffold and related compounds, details general experimental protocols for characterization, and explores potential biological signaling pathways.
I. Synthesis of the Thieno[2,3-d]pyridazine Core
The synthesis of the thieno[2,3-d]pyridazine core, including its dione derivatives, can be achieved through various strategies. These often involve the construction of either the thiophene or the pyridazine ring onto a pre-existing complementary ring system. Cyclization and condensation reactions are fundamental to these approaches.[1]
One common method involves the use of 2-aminothiophene-3-carboxylates or cyanides as starting materials, which can be cyclized with appropriate reagents to form the pyridazine ring. For the synthesis of dione derivatives, precursors containing ester or carboxylic acid functionalities are often utilized, which can then be converted to the corresponding diones.[2]
II. Physicochemical Properties
Quantitative physicochemical data for novel this compound derivatives are not extensively available in the public domain. However, we can infer potential properties from the parent unsubstituted Thieno[2,3-d]pyridazine and the isomeric Thieno[2,3-d]pyrimidine-2,4-dione.
Table 1: Computed Physicochemical Properties of Parent Heterocyclic Systems
| Property | Thieno[2,3-d]pyridazine | Thieno[2,3-d]pyrimidine-2,4-dione |
| Molecular Formula | C₆H₄N₂S | C₆H₄N₂O₂S |
| Molecular Weight | 136.18 g/mol [3] | 168.18 g/mol [4] |
| XLogP3 | 0.9[3] | 0.5[4] |
| Hydrogen Bond Donors | 0[3] | 2[4] |
| Hydrogen Bond Acceptors | 2[3] | 2[4] |
| Polar Surface Area | 54 Ų[3] | 86.4 Ų[4] |
| Rotatable Bond Count | 0[3] | 0[4] |
Note: These values are computationally derived and serve as estimates.
III. Experimental Protocols for Physicochemical Characterization
Standard methodologies are employed to determine the key physicochemical parameters of novel this compound derivatives.
A. Melting Point Determination
The melting point is a crucial indicator of purity.[5][6]
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[7]
-
The capillary tube is placed in a melting point apparatus.[6]
-
The sample is heated at a steady rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[5][6] A narrow melting range typically indicates a high degree of purity.[5]
B. Solubility Determination
Solubility is a critical factor for drug formulation and bioavailability.[8][9]
Protocol:
-
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a vial.[10]
-
The mixture is agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The suspension is filtered or centrifuged to remove any undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]
C. pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[11]
Protocol (Potentiometric Titration):
-
A solution of the compound with a known concentration is prepared in a suitable solvent (often a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve.[12]
D. LogP Determination (Shake-Flask Method)
The logarithm of the partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which affects its membrane permeability and interaction with biological targets.[13][14]
Protocol:
-
A solution of the compound is prepared in either water or n-octanol.
-
Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the compound.
-
The flask is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate.[15]
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[16]
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.[13]
IV. Spectroscopic Data
The structures of novel this compound derivatives are elucidated using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound Derivatives
| Technique | Expected Data |
| ¹H NMR | Signals for aromatic protons on the thiophene ring and any substituents. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridazinedione ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the dione functionality, as well as for the carbons of the thiophene and pyridazine rings and any substituents. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the dione group, as well as C=C and C-N stretching vibrations within the heterocyclic rings. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the derivative, along with characteristic fragmentation patterns. |
V. Biological Activity and Signaling Pathways
Thieno[2,3-d]pyridazine derivatives have garnered significant interest as potential inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[1] While specific pathways for the 4,7-dione derivatives are not yet fully elucidated, the broader class of thienopyridazines has been shown to target kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphodiesterases (PDEs).[1][17]
Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and handling of these compounds should only be performed by trained professionals in a laboratory setting. The biological activities and pathways discussed are based on available research and may not be fully established for all novel derivatives.
References
- 1. Thieno[2,3-d]pyridazine | 272-15-1 | Benchchem [benchchem.com]
- 2. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyridazine | C6H4N2S | CID 12603003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine-2,4-diol | C6H4N2O2S | CID 12217323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. quora.com [quora.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. youtube.com [youtube.com]
- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 17. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyridazine core, a fused heterocyclic system, represents a promising scaffold in medicinal chemistry. Its unique structural and electronic properties, arising from the fusion of an electron-rich thiophene ring with an electron-deficient pyridazine ring, make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the thieno[2,3-d]pyridazine scaffold, summarizing its synthesis, biological activities, and potential applications in drug discovery, with a focus on its anticancer and anti-inflammatory properties. While research on this specific scaffold is still emerging, this guide draws upon data from structurally related thieno[2,3-d]pyrimidines and other isomeric systems to highlight its potential and guide future research.
Synthesis of the Thieno[2,3-d]pyridazine Core
The synthesis of the thieno[2,3-d]pyridazine scaffold can be approached through various strategies, primarily involving the construction of either the pyridazine or the thiophene ring onto a pre-existing complementary ring system.
One common approach involves the use of a substituted thiophene as a starting material, followed by the annulation of the pyridazine ring. For instance, a substituted 3-aminothieno[2,3-b]pyridine can be reacted with various reagents to construct the fused pyridazine ring.
Another strategy begins with a pyridazine derivative, onto which the thiophene ring is built. This can be achieved through cyclization reactions of appropriately functionalized pyridazine precursors. For example, a 4-cyano-6-phenylpyridazine-3(2H)-thione can serve as a starting material for the synthesis of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine.[1]
A general synthetic workflow for the construction of a substituted thieno[2,3-d]pyridazine is depicted below:
Synthetic workflow for thieno[2,3-d]pyridazine derivatives.
Therapeutic Potential and Biological Activity
The thieno[2,3-d]pyridazine scaffold and its isomers have demonstrated a wide range of biological activities, with anticancer and anti-inflammatory effects being the most prominent. This activity is often attributed to their ability to act as inhibitors of key enzymes involved in disease progression, such as kinases and phosphodiesterases.
Anticancer Activity
Thieno[2,3-d]pyridazine derivatives and their structural relatives have shown promising anticancer activity against a variety of cancer cell lines. This is often achieved through the inhibition of protein kinases that are crucial for tumor growth and proliferation.
Kinase Inhibition:
Several classes of thienopyrimidine and thienopyridine derivatives have been identified as potent kinase inhibitors. While specific data for thieno[2,3-d]pyridazines is limited, the activity of these related compounds suggests that the thieno[2,3-d]pyridazine scaffold is a promising starting point for the design of novel kinase inhibitors.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] Thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[2][3]
-
EGFR and HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are important targets in cancer therapy. Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as dual EGFR/HER2 inhibitors.[4]
-
Pim-1 Kinase Inhibition: Pim-1 kinase is a serine/threonine kinase that is overexpressed in several types of cancer and is involved in cell survival and proliferation. Thieno[2,3-b]pyridine derivatives have been investigated as Pim-1 inhibitors.[5]
-
p38 MAPK Inhibition: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer. Pyridazine derivatives have been evaluated as inhibitors of p38 MAPK.[6]
-
Aurora Kinase Inhibition: Aurora kinases are essential for cell division, and their overexpression is common in many cancers. Thieno[3,2-c]pyrazoles have been identified as a novel class of Aurora kinase inhibitors.[7]
Cytotoxicity against Cancer Cell Lines:
The following tables summarize the in vitro anticancer activity of various thieno[2,3-d]pyridazine-related scaffolds against different cancer cell lines. It is important to note that the data presented is for structurally similar, but not identical, heterocyclic systems.
Table 1: Cytotoxicity of Thieno[2,3-c]pyridine and Thieno[2,3-b]pyridine Derivatives
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | Thieno[2,3-c]pyridine | HSC3 (Head and Neck) | 14.5 | [3] |
| RKO (Colorectal) | 24.4 | [3] | ||
| 6i | Thieno[2,3-c]pyridine | HSC3 (Head and Neck) | 10.8 | [3] |
| T47D (Breast) | 11.7 | [3] | ||
| RKO (Colorectal) | 12.4 | [3] | ||
| MCF7 (Breast) | 16.4 | [3] | ||
| 3g | Thieno[2,3-b]pyridine | MCF7 (Breast) | 32 | [5] |
| HEPG2 (Liver) | 45 | [5] | ||
| PC3 (Prostate) | 68 | [5] | ||
| HCT116 (Colon) | 89 | [5] | ||
| A549 (Lung) | 123 | [5] | ||
| 3d | Thieno[2,3-b]pyridine | HCT116 (Colon) | 78 | [5] |
| 6j | Thieno[2,3-b]pyridine | TDP1 Inhibition | 16.95 | [8] |
| 7d | Thieno[2,3-b]pyridine | TDP1 Inhibition | 21.92 | [8] |
| 4b | Thieno[2,3-b]pyridine | HepG-2 (Liver) | 3.12 | [9] |
| MCF-7 (Breast) | 20.55 | [9] | ||
| 3b | Thieno[2,3-b]pyridine | CEM/ADR5000 (Leukemia) | 4.486 | [10][11] |
| CCRF-CEM (Leukemia) | 2.580 | [10][11] | ||
| 21r | Thieno[2,3-b]pyridine | HCT-116 (Colon) | 0.025 | [12] |
| MDA-MB-231 (Breast) | 0.051 | [12] |
Table 2: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 13g | Thieno[2,3-d]pyrimidine | HepG2 (Liver) | 7.592 | [4] |
| A431 (Skin) | 8.341 | [4] | ||
| 13h | Thieno[2,3-d]pyrimidine | HCT-116 (Colon) | 9.874 | [4] |
| MCF-7 (Breast) | 10.342 | [4] | ||
| 13k | Thieno[2,3-d]pyrimidine | A431 (Skin) | 11.246 | [4] |
| HepG2 (Liver) | 16.006 | [4] | ||
| KD-8 | Thieno[2,3-d]pyrimidine | Panc1 (Pancreatic) | 2.1 (average) | [13] |
| SW1990 (Pancreatic) | [13] | |||
| CT26 (Colon) | [13] | |||
| 10b | Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 19.4 | [14] |
| 10e | Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 14.5 | [14] |
| l | Thieno[2,3-d]pyrimidine | MDA-MB-231 (Breast) | 27.6 | [12][15] |
| 5 | Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 4.6 (µg/ml) | [16] |
| 8 | Thieno[2,3-d]pyrimidine | HepG-2 (Liver) | 7.23 (µg/ml) | [16] |
| 10 | Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 5.4 (µg/ml) | [16] |
| 12 | Thieno[2,3-d]pyrimidine | HepG-2 (Liver) | 7.9 (µg/ml) | [16] |
| 14 | Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 3.25 (µg/ml) | [16] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of various diseases, including cancer, autoimmune disorders, and cardiovascular diseases. The thieno[2,3-d]pyridazine scaffold and its analogs have shown potential as anti-inflammatory agents, primarily through the inhibition of phosphodiesterase 4 (PDE4) and cyclooxygenase (COX) enzymes.
PDE4 Inhibition:
PDE4 is an enzyme that plays a crucial role in regulating inflammation by degrading cyclic adenosine monophosphate (cAMP), a second messenger that suppresses inflammatory responses.[15][17] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, resulting in the downregulation of inflammatory mediators.[15] Pyrrolo[2,3-d]pyridazinone derivatives have been synthesized and identified as potent and selective PDE4 inhibitors.[18]
Table 3: PDE4 Inhibitory Activity of Pyrrolo[2,3-d]pyridazinone Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 9e | PDE4B | 0.32 | [18] |
| PDE4D | 2.5 | [18] |
COX Inhibition:
Cyclooxygenase enzymes (COX-1 and COX-2) are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyridazine derivatives have been investigated as selective COX-2 inhibitors, which are associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[19] A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been synthesized and evaluated for their in vivo anti-inflammatory activity, with some compounds showing dual COX-1/COX-2 inhibition.[20]
Signaling Pathways
The therapeutic effects of thieno[2,3-d]pyridazine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers a cascade of intracellular events that promote angiogenesis. Thieno[2,3-d]pyrimidine-based inhibitors can block this pathway, thereby inhibiting tumor growth.
VEGFR-2 signaling pathway and its inhibition.
PDE4 Signaling in Inflammation
PDE4 enzymes hydrolyze cAMP, a key regulator of inflammation. Inhibition of PDE4 by thieno[2,3-d]pyridazine derivatives can increase cAMP levels, leading to a reduction in the inflammatory response.
PDE4 signaling pathway in inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of thieno[2,3-d]pyridazine drug discovery.
General Synthesis of a Substituted Thieno[2,3-c]pyridazine Derivative
This protocol describes a general method for the synthesis of a 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine.[1]
-
Reaction Setup: A mixture of 4-cyano-6-phenylpyridazine-3(2H)-thione (0.01 mol) and ethyl chloroacetate (0.01 mol) is prepared in absolute ethanol (50 mL).
-
Addition of Base: Sodium ethoxide (0.01 mol) is added to the reaction mixture.
-
Reaction Conditions: The mixture is refluxed for 3 hours.
-
Work-up: The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
Purification: The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a specific kinase.
-
Reaction Components: A reaction mixture is prepared containing the kinase, a substrate (e.g., a peptide or protein), ATP, and a buffer solution.
-
Inhibitor Addition: The test compound (e.g., a thieno[2,3-d]pyridazine derivative) is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing EDTA).
-
Detection of Kinase Activity: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:
-
Radiometric Assay: Using 32P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-Based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
Luminescence-Based Assay: Measuring the amount of ATP remaining in the reaction using a luciferase-based assay.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a thieno[2,3-d]pyridazine derivative) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Drug Discovery Workflow
The discovery and development of a new drug is a complex and lengthy process. The following diagram illustrates a typical workflow for the discovery of a kinase inhibitor based on the thieno[2,3-d]pyridazine scaffold.
A typical drug discovery workflow.
Conclusion and Future Directions
The thieno[2,3-d]pyridazine scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. While the majority of the research to date has focused on the isomeric thieno[2,3-d]pyrimidine system, the data presented in this guide suggests that the thieno[2,3-d]pyridazine core is a valuable and underexplored area of medicinal chemistry.
Future research should focus on:
-
Systematic Synthesis and Biological Evaluation: The synthesis and screening of a diverse library of thieno[2,3-d]pyridazine derivatives are needed to establish clear structure-activity relationships.
-
Exploration of a Wider Range of Biological Targets: While kinases and PDEs are promising targets, the potential of this scaffold against other target classes should be investigated.
-
In Vivo Studies: Promising lead compounds should be evaluated in relevant animal models to assess their efficacy and safety profiles.
By addressing these areas, the full therapeutic potential of the thieno[2,3-d]pyridazine scaffold can be unlocked, leading to the development of new and effective medicines for a range of diseases.
References
- 1. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]
- 9. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy [pubmed.ncbi.nlm.nih.gov]
- 10. Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC [mdpi.com]
- 12. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. epj.journals.ekb.eg [epj.journals.ekb.eg]
- 16. Thieno[2,3-d]pyridazine | 272-15-1 | Benchchem [benchchem.com]
- 17. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Stork: p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design [storkapp.me]
- 20. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of Thieno[2,3-d]pyridazin-4,7-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Thieno[2,3-d]pyridazin-4,7-dione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogues to infer its spectroscopic characteristics, potential synthetic routes, and biological relevance. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thieno[2,3-d]pyridazine derivatives.
Introduction
Thieno[2,3-d]pyridazines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their structural similarity to purine bases makes them interesting candidates for interacting with various biological targets. The dione derivative, this compound, incorporates a pyridazine-3,6-dione moiety, a structural motif present in various biologically active compounds. This guide focuses on the key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this core structure.
Synthesis and Experimental Protocols
A potential synthetic pathway could start from a readily available 2,3-thiophenedicarboxylate derivative. The synthesis would likely proceed via the following key steps:
-
Preparation of Diethyl 2,3-thiophenedicarboxylate: This starting material can be synthesized through various established methods in organic chemistry.
-
Hydrazinolysis: Reaction of the diester with hydrazine hydrate would lead to the formation of the corresponding dihydrazide.
-
Cyclization: Intramolecular cyclization of the dihydrazide, potentially under thermal or acidic/basic conditions, would yield the target this compound.
It is important to note that optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to achieve a good yield and purity of the final product.
General Experimental Protocol (Inferred):
A mixture of diethyl 2,3-thiophenedicarboxylate and an excess of hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, would be refluxed for several hours. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the precipitated solid collected by filtration, washed with a cold solvent, and dried. Further purification could be achieved by recrystallization from an appropriate solvent.
Spectroscopic Analysis
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the thiophene ring would likely appear as two distinct signals in the aromatic region. Due to the deshielding effect of the adjacent sulfur atom and the pyridazine ring, their chemical shifts would be anticipated in the range of δ 7.0-8.5 ppm. The NH protons of the pyridazinedione ring would likely appear as a broad singlet at a downfield chemical shift, typically >10 ppm, due to hydrogen bonding and the influence of the adjacent carbonyl groups.
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. The two carbonyl carbons of the pyridazinedione ring are expected to resonate at a significantly downfield region, likely between 160 and 180 ppm. The four carbons of the thiophene ring and the two sp² carbons of the pyridazine ring would appear in the aromatic region, typically between 110 and 150 ppm.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 7.0 - 8.5 | d | Thiophene protons |
| ¹H | 7.0 - 8.5 | d | Thiophene protons |
| ¹H | >10 | br s | NH protons |
| ¹³C | 160 - 180 | s | C=O carbons |
| ¹³C | 110 - 150 | s | Aromatic carbons |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the presence of strong absorption bands corresponding to the carbonyl and N-H functional groups.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200 - 3400 | Medium-Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (amide) | 1650 - 1700 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-N stretch | 1200 - 1350 | Medium |
The presence of two carbonyl groups might lead to two distinct C=O stretching bands or a single broad band, depending on the molecular symmetry and intermolecular interactions in the solid state.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 182.00 | Molecular Ion |
| [M-CO]⁺ | 154.00 | Loss of a carbonyl group |
| [M-2CO]⁺ | 126.00 | Loss of two carbonyl groups |
| [M-HNCO]⁺ | 139.00 | Loss of isocyanic acid |
The fragmentation pattern would likely involve the sequential loss of carbon monoxide (CO) molecules from the pyridazinedione ring. Other characteristic fragments could arise from the cleavage of the thiophene ring. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments.
Visualization of Methodologies
Proposed Synthetic Workflow
The following diagram illustrates a plausible workflow for the synthesis and characterization of this compound.
Caption: Proposed workflow for the synthesis and spectroscopic characterization.
Potential Biological Activity Pathway
While the specific biological activity of this compound is not yet established, related thieno[2,3-d]pyridazine and thieno[2,3-d]pyrimidine derivatives have shown potential as kinase inhibitors. The following diagram illustrates a generalized signaling pathway where such a compound might act.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound, based on data from analogous compounds. The presented information on NMR, IR, and Mass Spectrometry, along with a proposed synthetic workflow, offers a starting point for researchers interested in this heterocyclic core. Further experimental work is necessary to validate these predictions and to fully elucidate the chemical and biological properties of this compound. The potential for this class of molecules to act as kinase inhibitors warrants further investigation for drug development applications.
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Thieno[2,3-d]pyridazin-4,7-dione
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of Thieno[2,3-d]pyridazin-4,7-dione. This heterocyclic scaffold is a key component in medicinal chemistry, and understanding its fundamental quantum mechanical characteristics is pivotal for the rational design of novel therapeutics. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, offering a roadmap for researchers in the field.
Theoretical Framework: Unveiling Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug discovery.[1] These methods allow for the precise calculation of a molecule's electronic structure, providing insights into its geometry, stability, reactivity, and spectroscopic properties. For a molecule like this compound, DFT can be employed to predict a range of crucial parameters that are often challenging to determine experimentally.
The core principle of DFT is to approximate the many-electron Schrödinger equation by solving for the electron density, which is a function of only three spatial coordinates. This approach significantly reduces the computational cost compared to traditional ab initio methods while maintaining a high level of accuracy.[2]
Computational Methodology: A Step-by-Step Protocol
The successful application of quantum chemical calculations hinges on a well-defined and reproducible computational protocol. The following steps outline a standard workflow for the theoretical analysis of this compound.
Molecular Structure Optimization
The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through a geometry optimization procedure.
-
Software: Gaussian 09 or later versions are commonly used for these calculations.[1]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed and robust choice for geometry optimizations of organic molecules.[2][3]
-
Basis Set: A split-valence basis set, such as 6-311G(d,p) or higher, provides a good balance between accuracy and computational cost.[1][4] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in heterocyclic systems.
The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.[3]
Electronic Properties Calculation
Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties of the molecule. Key parameters include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[5]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.[5]
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and global softness (σ).[5] These parameters provide quantitative measures of the molecule's reactivity.
Spectroscopic Properties Prediction
Quantum chemical calculations can also predict various spectroscopic properties, which can be invaluable for interpreting experimental data.
-
Vibrational Spectra (FT-IR and Raman): The vibrational frequencies and intensities can be calculated to aid in the assignment of experimental FT-IR and Raman spectra.[2][4] A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.
-
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of the molecule, providing information about the nature of the electronic transitions.[1][6]
Data Presentation: Tabulated Quantum Chemical Descriptors
The following tables summarize the types of quantitative data that can be obtained from quantum chemical calculations on this compound and its derivatives. The values presented are illustrative and based on data reported for structurally related compounds in the literature.
| Parameter | Description | Illustrative Value |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -1720.34 a.u.[1] |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.6777 eV[3] |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -3.1147 eV[3] |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 2.5603 eV[3] |
| Dipole Moment | A measure of the polarity of the molecule. | ~2-5 Debye |
Table 1: Key Electronic Properties of this compound (Illustrative Values)
| Descriptor | Formula | Illustrative Value |
| Ionization Potential (I) | I ≈ -EHOMO | 5.6777 eV[3] |
| Electron Affinity (A) | A ≈ -ELUMO | 3.1147 eV[3] |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.3962 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | 1.2815 eV |
| Global Softness (S) | S = 1 / (2η) | 0.3902 eV-1 |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | 3.7765 eV[3] |
Table 2: Global Reactivity Descriptors (Illustrative Values)
Experimental Protocols: A Closer Look at the Methodology
The synthesis of Thieno[2,3-d]pyridazine derivatives often involves cyclization and condensation reactions.[7] For instance, the dione derivative can be synthesized through cyclization reactions of precursors containing both thieno and pyridazine moieties.[7] Halogenated thieno[2,3-d]pyridazines are valuable precursors for further functionalization and can be prepared by treating the dione derivative with a halogenating agent like phosphorus pentabromide (PBr₅).[7]
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound.
Caption: Workflow for Quantum Chemical Calculations.
Conclusion
Quantum chemical calculations provide a powerful and insightful approach to understanding the fundamental properties of this compound. By following the methodologies outlined in this guide, researchers can obtain valuable data on the electronic structure, reactivity, and spectroscopic characteristics of this important heterocyclic system. This knowledge is crucial for the rational design and development of new drug candidates with improved efficacy and selectivity. The integration of computational and experimental approaches will undoubtedly accelerate the discovery of novel therapeutics based on the Thieno[2,3-d]pyridazine scaffold.
References
- 1. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular structure and vibrational spectra of three substituted 4-thioflavones by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Thieno[2,3-d]pyridazine | 272-15-1 | Benchchem [benchchem.com]
The Bioisosteric Relationship of Thieno[2,3-d]pyridazines and Purines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyridazine scaffold has emerged as a significant purine bioisostere in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth investigation into the bioisosterism of thieno[2,3-d]pyridazines with purines, focusing on their synthesis, biological activities as kinase inhibitors and adenosine receptor modulators, and the underlying structural and physicochemical similarities. Detailed experimental methodologies, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction: The Concept of Bioisosterism
Bioisosterism, the interchange of atoms or groups of atoms within a molecule that results in a new compound with similar biological activity, is a cornerstone of modern drug design. The principle is based on the understanding that the spatial arrangement and electronic properties of a molecule are paramount to its interaction with biological targets. Purines, fundamental components of nucleic acids and key signaling molecules, are frequently targeted in therapeutic interventions. The thieno[2,3-d]pyridazine ring system, through the replacement of the imidazole ring of purine with a thiophene ring, presents a compelling bioisosteric scaffold.[1] This substitution maintains the overall shape and hydrogen bonding capabilities of the purine core while offering altered metabolic stability, solubility, and potential for novel intellectual property.
Physicochemical Properties: A Comparative Overview
The bioisosteric relationship is supported by a comparison of the physicochemical properties of the parent purine and thieno[2,3-d]pyridazine scaffolds.
| Property | Purine | Thieno[2,3-d]pyridazine |
| Molecular Formula | C₅H₄N₄ | C₆H₄N₂S |
| Molecular Weight | 120.12 g/mol | 136.18 g/mol |
| LogP (calculated) | -0.79 | 1.30 |
| Hydrogen Bond Donors | 1 | 0 |
| Hydrogen Bond Acceptors | 3 | 2 |
| Aromatic Rings | 2 | 2 |
Data sourced from PubChem.
While there are differences in properties like LogP and hydrogen bonding potential, the overall size, planarity, and presence of nitrogen atoms for potential interactions provide a strong basis for the bioisosteric replacement.
Synthetic Strategies for Thieno[2,3-d]pyridazines
The synthesis of the thieno[2,3-d]pyridazine core and its derivatives often commences with the construction of a substituted 2-aminothiophene, commonly achieved through the Gewald reaction.[2][3][4] This versatile multicomponent reaction provides a straightforward entry to the thiophene ring, which can then be annulated to form the pyridazine ring.
General Synthetic Workflow
A common synthetic pathway involves the following key steps:
-
Gewald Reaction: Synthesis of a 2-aminothiophene-3-carbonitrile precursor.
-
Pyridazine Ring Formation: Cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyridazinone core.
-
Chlorination: Conversion of the pyridazinone to a dichlorinated intermediate, providing reactive sites for further derivatization.
-
Functionalization: Nucleophilic substitution reactions to introduce various functionalities at the 4 and 7 positions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophene-3-carbonitriles via Gewald Reaction [2][3][4]
This protocol describes a general procedure for the Gewald reaction.
-
Reaction Setup: To a solution of the appropriate ketone or aldehyde (1.0 eq) and an α-cyanoester (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine, to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene-3-carbonitrile.
Protocol 2: Synthesis of 4,7-Dichlorothieno[2,3-d]pyridazine
This protocol provides a method for creating a key intermediate for further derivatization.
-
Pyridazinone Formation: Reflux a solution of a suitable 2-aminothiophene-3-carboxamide in formic acid or formamide to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.
-
Chlorination: To the thieno[2,3-d]pyridazin-4,7(5H,6H)-dione (1.0 eq), add phosphorus oxychloride (POCl₃) (10-15 eq).
-
Reaction: Heat the mixture to reflux for 3-5 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4,7-dichlorothieno[2,3-d]pyridazine.
Protocol 3: Nucleophilic Substitution of 4,7-Dichlorothieno[2,3-d]pyridazine
This protocol describes the introduction of amino substituents.
-
Reaction Setup: Dissolve 4,7-dichlorothieno[2,3-d]pyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Amine Addition: Add the desired amine (2.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Work-up: After cooling, the precipitated product is collected by filtration.
-
Purification: Wash the solid with the reaction solvent and then with diethyl ether to obtain the purified 4,7-disubstituted-thieno[2,3-d]pyridazine.
Biological Activity and Therapeutic Potential
The bioisosteric relationship between thieno[2,3-d]pyridazines and purines has been most extensively explored in the context of kinase inhibition and adenosine receptor modulation.
Kinase Inhibition
As bioisosteres of adenine, a key component of ATP, thieno[2,3-d]pyridazine derivatives have been designed as competitive inhibitors of the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.
Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyridazine and Related Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |
| Thieno[2,3-d]pyrimidine derivative | FLT3 | 32.435 | - | [5] |
| Thieno[2,3-d]pyrimidine derivative | PIM-1 | 0.019 | - | [6] |
| Thieno[2,3-d]pyrimidine derivative | JAK2 | 8.001 | HepG-2 | [7] |
Note: Data for thieno[2,3-d]pyridazine derivatives is limited; the table includes data from the closely related and more extensively studied thieno[2,3-d]pyrimidine scaffold to illustrate the potential of this class of compounds.
Signaling Pathways Targeted by Thieno[2,3-d]pyridazine Analogues
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its overactivation is implicated in various cancers.
-
CDK Signaling: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.
Adenosine Receptor Modulation
Adenosine, a purine nucleoside, exerts its physiological effects through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. Thieno[2,3-d]pyridazine derivatives have been investigated as antagonists of these receptors, with potential applications in a range of therapeutic areas including neurodegenerative diseases, inflammation, and cancer.
Table 2: Adenosine Receptor Binding Affinity of Thieno[2,3-d]pyridazine and Related Derivatives
| Compound | Receptor Subtype | Kᵢ (nM) | Assay Type | Reference |
| Pyrazolo[3,4-d]pyridazine derivative | Human A₁ | 21 | Radioligand Binding | [8] |
| Pyrazolo[3,4-d]pyridazine derivative | Human A₃ | 55 | Radioligand Binding | [8] |
| Thieno[3,4-d]pyridazine derivative | Human A₁ | pKᵢ = 8.24 (nM) | Radioligand Binding | [9] |
Note: Data for thieno[2,3-d]pyridazine derivatives is emerging. The table includes data from closely related pyridazine-containing scaffolds to highlight the potential for this class of compounds to interact with adenosine receptors.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reaction Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and kinase assay buffer.
-
Compound Addition: Add the thieno[2,3-d]pyridazine test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiation: Initiate the kinase reaction by adding ATP solution containing a tracer amount of radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the phosphorylated substrate by autoradiography.
-
Quantification: Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][10][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the thieno[2,3-d]pyridazine test compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value of the compound.
Conclusion
The thieno[2,3-d]pyridazine scaffold represents a promising purine bioisostere with significant potential in drug discovery. Its structural and electronic similarity to purines allows it to effectively interact with purinergic targets such as kinases and adenosine receptors. The synthetic routes, particularly those employing the Gewald reaction, offer a versatile platform for the generation of diverse chemical libraries. While the full therapeutic potential of thieno[2,3-d]pyridazine derivatives is still under exploration, the existing data strongly supports their continued investigation as a privileged scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurology. Further direct comparative studies with purine analogues will be crucial to fully elucidate the nuances of this bioisosteric relationship and guide future drug design efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. MTT (Assay protocol [protocols.io]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 6. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 8. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminothienopyridazines as Novel Adenosine A1 Receptor Allosteric Modulators and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel Thieno[2,3-d]pyridazin-4,7-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel heterocyclic scaffolds as privileged structures in drug discovery is a continuous endeavor. Among these, fused heterocyclic systems have garnered significant attention due to their diverse pharmacological activities. The thieno[2,3-d]pyridazine core, a bioisostere of purine, has emerged as a promising scaffold, with its derivatives exhibiting a wide range of biological activities, including anticancer and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the discovery of novel thieno[2,3-d]pyridazin-4,7-dione analogs, focusing on synthetic methodologies, biological evaluation, and the elucidation of their mechanism of action. While direct and extensive research on the this compound core is still emerging, this guide draws upon the wealth of information available for the closely related and extensively studied thieno[2,3-d]pyrimidine and other thienopyridazine analogs to provide a foundational understanding and a roadmap for future research and development in this exciting area.
Data Presentation: Biological Activities of Thienopyridazine and Thienopyrimidine Analogs
The following tables summarize the quantitative biological activity data for a selection of thieno[2,3-d]pyridazine and thieno[2,3-d]pyrimidine analogs from various studies. This data provides a comparative view of the potency of these compounds against different biological targets, primarily focused on anticancer and enzyme inhibitory activities.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against MCF-7 Breast Cancer Cell Line [1]
| Compound | Structure | IC50 (µM)[1] |
| 9 | 2-Isothiocyanato-4,5-dimethylthiophene-3-carboxylate derivative with sulfanilamide | 27.83[1] |
| 10 | 2-Isothiocyanato-4,5-dimethylthiophene-3-carboxylate derivative with sulfathiazole | 34.64[1] |
| 11 | 2-Isothiocyanato-4,5-dimethylthiophene-3-carboxylate derivative with sulfadiazine | 37.78[1] |
| 12 | 2-Isothiocyanato-4,5-dimethylthiophene-3-carboxylate derivative with sulfamerazine | 29.22[1] |
| 13 | 2-Isothiocyanato-4,5-dimethylthiophene-3-carboxylate derivative with sulfadimethoxazine | 22.52[1] |
| 14 | 2-Isothiocyanato-4,5-dimethylthiophene-3-carboxylate derivative with sulfadoxine | 22.12[1] |
| Doxorubicin | Standard Chemotherapeutic Agent | 30.40[1] |
Table 2: Cytotoxicity of Thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidine Derivatives [2]
| Compound | R | IC50 (µM) vs. MCF-7[2] | IC50 (µM) vs. HCT-116[2] | IC50 (µM) vs. PC-3[2] |
| 9 | H | 71.8 ± 1.05 | >100 | >100 |
| 10a | 4-chlorophenyl | 60.6 ± 0.45 | >100 | >100 |
| 10b | 4-bromophenyl | 19.4 ± 0.22 | 65.12 ± 1.25 | 30.11 ± 0.88 |
| 10e | anthracen-9-yl | 14.5 ± 0.30 | 57.01 ± 0.95 | 25.23 ± 0.55 |
| Doxorubicin | - | 40.0 ± 3.9 | 45.2 ± 2.5 | 55.7 ± 4.2 |
Table 3: D-Dopachrome Tautomerase (MIF2) Inhibitory Activity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives [3]
| Compound | R1 | R2 | IC50 (µM)[3] |
| 3a (R110) | n-butyl | 4-chlorophenyl | 15 ± 0.8[3] |
| 3b | n-butyl | 4-bromophenyl | 7.2 ± 0.6[3] |
| 5d | benzyl | 4-chlorophenyl | 1.0 ± 0.1[3] |
| 4-CPPC (control) | - | - | 47 ± 7.2[3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of thienopyridazine and thienopyrimidine analogs, adapted from the available literature. These protocols can serve as a foundation for the development of novel this compound derivatives.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
A common and versatile method for the synthesis of the thieno[2,3-d]pyrimidine scaffold is the Gewald reaction, followed by cyclization.[4][5]
Step 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (Gewald Reaction)
-
To a stirred solution of an appropriate ketone or aldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), a catalytic amount of a base such as triethylamine or morpholine (2 mmol) is added.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified time (typically 2-6 hours), monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one ring
-
A mixture of the 2-aminothiophene-3-carbonitrile derivative (5 mmol) and an appropriate cyclizing agent such as formamide (15 mL) or formic acid (10 mL) is heated at reflux for 4-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with water, and then with a small amount of cold ethanol.
-
The crude thieno[2,3-d]pyrimidin-4(3H)-one is purified by recrystallization.
Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives[3]
-
To a solution of a 2-aminothiophene-3-carboxamide derivative (1 mmol) in a suitable solvent like anhydrous tetrahydrofuran (THF) or dioxane (10 mL), 1,1'-carbonyldiimidazole (CDI) (1.2 mmol) is added.
-
The reaction mixture is stirred at room temperature or heated to 50-60 °C for 2-4 hours.
-
The solvent is removed under reduced pressure, and the residue is treated with water.
-
The resulting solid is collected by filtration, washed with water, and dried to afford the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. Purification can be achieved by recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). A known anticancer drug (e.g., doxorubicin) is used as a positive control.
-
After a 48-72 hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curves.
In Vitro Kinase Inhibition Assay
-
The inhibitory activity of the compounds against a specific kinase (e.g., VEGFR-2, PI3K) is determined using a variety of available assay formats, such as enzyme-linked immunosorbent assay (ELISA)-based methods, radiometric assays, or fluorescence-based assays.
-
For a typical ELISA-based assay, the kinase, a substrate peptide, and ATP are incubated in a buffer solution in the presence of various concentrations of the test compounds.
-
After the incubation period, the amount of phosphorylated substrate is quantified using a specific antibody that recognizes the phosphorylated form of the substrate.
-
The signal is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a suitable substrate that produces a colorimetric or chemiluminescent signal.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the discovery of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a relatively unexplored area with significant potential for the discovery of novel therapeutic agents. While direct and extensive data on this specific core remains limited, the wealth of information on the closely related thieno[2,3-d]pyrimidine and other thienopyridazine analogs provides a strong foundation for future research. The synthetic methodologies, biological evaluation protocols, and hypothesized mechanisms of action outlined in this guide offer a clear starting point for researchers in this field.
Future efforts should focus on the systematic synthesis and evaluation of a library of this compound analogs to establish a clear structure-activity relationship (SAR). Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as potential drug candidates. The combination of synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic scaffold.
References
An In-depth Technical Guide to the Preliminary Biological Screening of Thieno[2,3-d]pyridazin-4,7-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyridazine scaffold is a heterocyclic system of significant interest in medicinal chemistry due to its structural similarity to purines and other biologically active molecules.[1] While its isomeric cousin, the thieno[2,3-d]pyrimidine core, has been extensively studied for a wide range of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial agents, the thieno[2,3-d]pyridazine system remains a comparatively underexplored area with potential for novel drug discovery.[2][3]
This guide focuses on the preliminary biological screening of compounds based on the Thieno[2,3-d]pyridazin-4,7-dione core. It outlines common synthetic strategies, details essential experimental protocols for biological evaluation, presents available data, and illustrates key workflows and pathways. Given the nascent state of research on this specific dione, this guide also incorporates established methodologies from the closely related and well-documented thieno[2,3-d]pyrimidine and pyridazinone series to provide a comprehensive framework for researchers.
Synthetic Strategies and Experimental Workflows
The synthesis of this compound and its derivatives typically involves multi-step reactions starting from appropriate thiophene precursors. A generalized workflow for the synthesis and subsequent biological screening is outlined below.
Caption: General workflow from synthesis to biological screening.
Experimental Protocols
Detailed and reproducible protocols are critical for the preliminary screening of novel compounds. The following sections describe standard methodologies frequently employed for evaluating thienopyrimidine and pyridazinone derivatives, which are directly applicable to the this compound series.
In Vitro Anticancer Activity (Cell Proliferation Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard for preliminary anticancer screening.[4][5][6]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for hepatocellular carcinoma, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[4][5][7]
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds, dissolved in DMSO and diluted with media, are added to the wells at various concentrations. Control wells receive DMSO-containing media only. The plates are then incubated for a period of 48 to 72 hours.[4][8]
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of inhibition against the compound concentration.
Kinase Inhibition Assay
Many thieno[2,3-d]pyrimidine derivatives have been identified as potent kinase inhibitors, a likely mechanism of action for related pyridazinone compounds as well.[2][5][9] Assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase (e.g., VEGFR-2, EGFR, ROCK).[5][9][10]
Methodology (Example: VEGFR-2 Kinase Assay):
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the kinase buffer, a specific substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the purified recombinant VEGFR-2 enzyme.
-
Inhibitor Addition: The test compounds are added to the wells at varying concentrations. A known inhibitor (e.g., Sorafenib) is used as a positive control.[5][6]
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The level of substrate phosphorylation is quantified. This is often done using an ELISA-based method where a specific antibody recognizes the phosphorylated substrate. The signal is typically generated by a horseradish peroxidase (HRP) conjugate and a chemiluminescent or colorimetric substrate.
-
Data Analysis: The signal intensity is measured, and the percentage of kinase inhibition is calculated. IC₅₀ values are determined from the dose-response curves.
Caption: Mechanism of competitive kinase inhibition.
Data Presentation
Quantitative data from biological screenings should be organized systematically to facilitate structure-activity relationship (SAR) analysis.
Anticancer Activity Data
The following table presents representative data for thieno[2,3-d]pyrimidine derivatives, which serves as a valuable reference for the type of activity that may be expected from the pyridazine series.
Table 1: Representative In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 17f | HCT-116 (Colon) | MTT | 2.80 ± 0.16 | [5][6] |
| HepG2 (Liver) | MTT | 4.10 ± 0.45 | [5][6] | |
| Compound l | MDA-MB-231 (Breast) | Not Specified | 27.6 | [11][12] |
| Compound 4x | HL-60 (Leukemia) | MTT | 10.2 ± 0.20 | [8] |
| Compound B1 | H1975 (Lung, EGFR Mutant) | MTT | 0.087 | [10] |
| Compound B7 | H1975 (Lung, EGFR Mutant) | MTT | 0.023 | [10] |
| Doxorubicin | HL-60 (Leukemia) | MTT | 1.08 ± 0.12 | [8] |
| Paclitaxel | MDA-MB-231 (Breast) | Not Specified | 29.3 |[11][12] |
Note: This data is for the thieno[2,3-d]pyrimidine scaffold and is presented for comparative purposes.
Kinase Inhibition Data
The inhibitory activity against specific protein kinases is a key dataset for targeted drug development.
Table 2: Representative Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 17f | VEGFR-2 | 0.23 ± 0.03 | [6] |
| 8k | ROCK I | 0.004 | [9] |
| ROCK II | 0.001 | [9] | |
| B1 | EGFRL858R/T790M | 0.013 | [10] |
| B7 | EGFRL858R/T790M | 0.0059 | [10] |
| Sorafenib | VEGFR-2 | 0.23 ± 0.04 |[6] |
Note: This data is for the thieno[2,3-d]pyrimidine scaffold and is presented for comparative purposes.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Preliminary biological screening should focus on evaluating the anticancer and kinase inhibitory potential of newly synthesized derivatives, leveraging the robust and well-established protocols used for the analogous thienopyrimidine series. Systematic data collection and analysis will be crucial for establishing structure-activity relationships and guiding the optimization of lead compounds. Future work should aim to expand the library of dione derivatives and explore a wider range of biological targets to fully elucidate the therapeutic potential of this heterocyclic system.
References
- 1. Thieno[2,3-d]pyridazine | 272-15-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyridazin-4,7-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of Thieno[2,3-d]pyridazin-4,7-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on a two-step process commencing with the preparation of the key intermediate, 2,3-thiophenedicarboxylic acid, followed by its esterification to dimethyl 2,3-thiophenedicarboxylate, and subsequent cyclocondensation with hydrazine hydrate. This protocol includes detailed experimental procedures, tables of quantitative data for each step, and a visual representation of the synthetic workflow.
Introduction
Thieno[2,3-d]pyridazine derivatives are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The structural motif of a thiophene ring fused to a pyridazine ring forms the core of various compounds with potential therapeutic applications, including as kinase inhibitors for anticancer therapy, as well as agents with anti-inflammatory and antimicrobial properties. The dione functionality at the 4 and 7 positions of the pyridazine ring offers sites for further chemical modification, making this compound a valuable scaffold for the synthesis of compound libraries in drug discovery programs.
This application note outlines a reliable and reproducible protocol for the laboratory-scale synthesis of this compound. The described multi-step synthesis is designed to be accessible to researchers with a standard background in organic synthesis.
Overall Synthetic Scheme
Figure 1: Multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,3-Thiophenedicarboxylic Acid
This step involves a three-stage process starting from 2,3-dimethylthiophene: bromination, oxidation to the dialdehyde, and subsequent oxidation to the dicarboxylic acid.
1.1: Synthesis of 2,3-Bis(bromomethyl)thiophene
-
Materials:
-
2,3-Dimethylthiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
-
Procedure:
-
To a solution of 2,3-dimethylthiophene (0.1 mol) in carbon tetrachloride (200 mL), add N-bromosuccinimide (0.2 mol) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2,3-bis(bromomethyl)thiophene.
-
1.2: Synthesis of 2,3-Thiophenedicarbaldehyde
-
Materials:
-
2,3-Bis(bromomethyl)thiophene
-
Hexamethylenetetramine
-
Chloroform
-
Hydrochloric acid (HCl)
-
-
Procedure (Sommelet Reaction):
-
Dissolve 2,3-bis(bromomethyl)thiophene (0.05 mol) in chloroform (150 mL) and add hexamethylenetetramine (0.11 mol).
-
Heat the mixture to reflux for 3-4 hours.
-
After cooling, add water (100 mL) and continue stirring for another hour.
-
Acidify the mixture with concentrated hydrochloric acid and heat under reflux for 1 hour.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,3-thiophenedicarbaldehyde, which can be purified by column chromatography.
-
1.3: Synthesis of 2,3-Thiophenedicarboxylic Acid
-
Materials:
-
2,3-Thiophenedicarbaldehyde
-
Potassium permanganate (KMnO4)
-
Water
-
-
Procedure:
-
Suspend 2,3-thiophenedicarbaldehyde (0.03 mol) in water (100 mL).
-
Slowly add a solution of potassium permanganate (0.07 mol) in water (150 mL) to the suspension while stirring. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Heat the mixture to reflux for 2-3 hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,3-thiophenedicarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product of this step.
-
| Step | Reactant | Reagents | Product | Yield (%) | Reference |
| 1.1 | 2,3-Dimethylthiophene | NBS, BPO, CCl4 | 2,3-Bis(bromomethyl)thiophene | 70-80 | [1] |
| 1.2 | 2,3-Bis(bromomethyl)thiophene | Hexamethylenetetramine, CHCl3, HCl | 2,3-Thiophenedicarbaldehyde | 50-60 | [1] |
| 1.3 | 2,3-Thiophenedicarbaldehyde | KMnO4, H2O | 2,3-Thiophenedicarboxylic Acid | 80-90 | [2] |
Table 1: Summary of quantitative data for the synthesis of 2,3-thiophenedicarboxylic acid.
Step 2: Synthesis of Dimethyl 2,3-thiophenedicarboxylate
-
Materials:
-
2,3-Thiophenedicarboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H2SO4)
-
-
Procedure (Fischer Esterification):
-
Suspend 2,3-thiophenedicarboxylic acid (0.02 mol) in methanol (50 mL).[3]
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the suspension.[3]
-
Heat the mixture to reflux for 8-12 hours, until the starting material is no longer visible by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl 2,3-thiophenedicarboxylate.
-
| Step | Reactant | Reagents | Product | Yield (%) | Reference |
| 2 | 2,3-Thiophenedicarboxylic Acid | Methanol, H2SO4 (cat.) | Dimethyl 2,3-thiophenedicarboxylate | >90 | [3] |
Table 2: Summary of quantitative data for the esterification step.
Step 3: Synthesis of this compound
-
Materials:
-
Dimethyl 2,3-thiophenedicarboxylate
-
Hydrazine hydrate (N2H4·H2O)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve dimethyl 2,3-thiophenedicarboxylate (0.01 mol) in ethanol (30 mL).
-
Add hydrazine hydrate (0.02 mol) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours. A precipitate should form as the reaction progresses.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum to yield this compound.
-
| Step | Reactant | Reagents | Product | Yield (%) | Reference |
| 3 | Dimethyl 2,3-thiophenedicarboxylate | Hydrazine hydrate, Ethanol | This compound | 85-95 | Analogous reactions suggest high yields. |
Table 3: Summary of quantitative data for the cyclocondensation step.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Spectroscopic Data |
| 2,3-Thiophenedicarboxylic Acid | C6H4O4S | 172.16 | White solid | >300 | 1H NMR, 13C NMR, IR |
| Dimethyl 2,3-thiophenedicarboxylate | C8H8O4S | 200.21 | White solid | 148.5-149.5[4] | 1H NMR, 13C NMR, IR |
| This compound | C6H4N2O2S | 168.18 | Off-white to yellow solid | >300 | 1H NMR, 13C NMR, IR, MS |
Table 4: Physicochemical and spectroscopic characterization data.
Visualization of Experimental Workflow
Figure 2: Detailed experimental workflow for the synthesis.
Conclusion
The protocol described in this application note provides a comprehensive and detailed guide for the multi-step synthesis of this compound. By following the outlined procedures, researchers in the fields of organic synthesis, medicinal chemistry, and drug development can reliably produce this valuable heterocyclic scaffold for further investigation and derivatization. The provided quantitative data and characterization information will aid in the successful execution and validation of the synthesis.
References
Application Notes: Thieno[2,3-d]pyridazin-4,7-dione and its Analogs in Cancer Cell Line Studies
Introduction
The thieno[2,3-d]pyridazine core structure, a fused heterocyclic system combining a thiophene and a pyridazine ring, represents a versatile scaffold in medicinal chemistry.[1] Derivatives of this and structurally related scaffolds, such as thieno[2,3-d]pyrimidines, have garnered significant attention for their potent anticancer activities. These compounds exert their effects through various mechanisms, including the inhibition of critical cellular enzymes like protein kinases and Poly(ADP-ribose) polymerase (PARP), induction of apoptosis (programmed cell death), and cell cycle arrest.[1][2][3] This document provides an overview of the application of these compounds in cancer cell line studies, summarizing their efficacy and outlining detailed protocols for their investigation.
Mechanism of Action
Thieno[2,3-d]pyridazine derivatives and their analogs have been shown to target several key pathways crucial for cancer cell proliferation and survival:
-
Kinase Inhibition: Many derivatives act as inhibitors of various protein kinases that are often overexpressed or dysregulated in cancer cells, such as Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs).[2][4][5] By blocking these kinases, the compounds disrupt signaling pathways that control cell growth, division, and survival.
-
PARP Inhibition: Certain pyridazinone-containing structures are potent inhibitors of PARP, an enzyme critical for DNA single-strand break repair.[3][6] In cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[7]
-
Induction of Apoptosis: A primary outcome of treatment with these compounds is the induction of apoptosis. This is often characterized by the activation of caspases and changes in the expression of apoptosis-related proteins like Bax and Bcl-2.[8][9][10]
-
Cell Cycle Arrest: These molecules can halt the progression of the cell cycle, frequently at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[2][11][12]
Quantitative Data Presentation
The following table summarizes the cytotoxic activity (IC50 values) of various thieno[2,3-d]pyrimidine/pyridazine analogs across a range of human cancer cell lines.
| Compound Class/Reference | Cancer Cell Line | Cell Type | IC50 (µM) |
| Thieno[2,3-d]pyrimidin-4(3H)-one (Compound 15)[13] | A549 | Non-small cell lung cancer | 0.94 |
| Thieno[2,3-d]pyrimidine (Compound 5)[4][9] | HepG-2 | Hepatocellular carcinoma | <10 |
| Thieno[2,3-d]pyrimidine (Compound 8)[4][9] | MCF-7 | Breast adenocarcinoma | <10 |
| Thieno[2,3-c]pyridine (Compound 6i)[11] | HSC3 | Head and Neck Cancer | 10.8 |
| Thieno[2,3-c]pyridine (Compound 6i)[11] | T47D | Breast Cancer | 11.7 |
| Thieno[2,3-c]pyridine (Compound 6i)[11] | RKO | Colorectal Carcinoma | 12.4 |
| Thieno[3,2-d]pyrimidine (Compound 6e)[2] | HeLa | Cervical Cancer | ~1.0 - 3.0 |
| Thieno[2,3-d]pyrimidine (Compound 5d)[14] | A549 | Non-small cell lung cancer | 1.0 (MIF2 Tautomerase) |
| Thieno[2,3-d]triazolo[1,5-a]pyrimidine (10e)[5] | MCF-7 | Breast adenocarcinoma | 14.5 |
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms of action and experimental procedures associated with the study of Thieno[2,3-d]pyridazin-4,7-dione and its analogs.
Caption: Workflow for assessing cancer cell cytotoxicity using the MTT assay.
Caption: Intrinsic apoptosis pathway activated by thieno-pyridazine derivatives.
References
- 1. Thieno[2,3-d]pyridazine | 272-15-1 | Benchchem [benchchem.com]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 3. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thieno[2,3-d]pyridazin-4,7-dione Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyridazine scaffold is a heterocyclic ring system that has garnered interest in medicinal chemistry due to its structural similarity to purines, which are key components of nucleic acids. This structural analogy suggests that derivatives of thieno[2,3-d]pyridazine may interact with biological targets that recognize purines, such as protein kinases.[1] Kinases play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer, making them a prime target for therapeutic intervention. While the closely related thieno[2,3-d]pyrimidine scaffold has been extensively studied for its kinase inhibitory activity, the thieno[2,3-d]pyridazin-4,7-dione core represents a less explored but potentially valuable chemotype for the development of novel kinase inhibitors. These derivatives are being investigated for their anticancer effects by inhibiting various protein kinases and enzymes essential for tumor growth and progression.[1]
This document provides an overview of the synthesis, potential biological activities, and experimental evaluation of this compound derivatives as kinase inhibitors. Due to the limited specific data on the kinase inhibitory activity of this compound derivatives, data from the closely related and well-studied thieno[2,3-d]pyrimidine derivatives will be used as a reference to illustrate the potential of this class of compounds.
Data Presentation: Kinase Inhibitory Activity
Quantitative data on the kinase inhibitory activity of thieno[2,3-d]pyridazine derivatives is still emerging. However, the inhibitory profiles of analogous thieno[2,3-d]pyrimidine derivatives provide valuable insights into the potential of this scaffold. The following tables summarize the inhibitory activities of representative thieno[2,3-d]pyrimidine compounds against various kinases.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives against ROCK Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 8k | ROCK I | 0.004 | [2] |
| 8k | ROCK II | 0.001 | [2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 | [3] |
| Sorafenib (Control) | VEGFR-2 | 0.23 | [3] |
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis.
Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against FLT3 Kinase
| Compound | Target Kinase | % Inhibition at 20 µM | IC50 (µM) | Reference |
| 5 | Kinase Panel | 80.29% | 32.435 | [4] |
| 8 | Kinase Panel | 79.35% | 40.55 | [4] |
| 9b | Kinase Panel | 81.8% | 39.61 | [4] |
| 10 | Kinase Panel | 79.19% | 40.04 | [4] |
FLT3: FMS-like tyrosine kinase 3, a receptor tyrosine kinase often mutated in acute myeloid leukemia.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the this compound core is typically achieved through cyclization reactions.[1] A common strategy involves the use of a substituted thiophene precursor which is then cyclized to form the pyridazine ring.
Protocol: Synthesis of a Dihydrothis compound Derivative
This protocol is a general representation based on common cyclization methods.
Materials:
-
Substituted thienyl hydrazine
-
Appropriate dicarbonyl compound (e.g., a dialdehyde or diketone)
-
Anhydrous solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)
-
Standard laboratory glassware and reflux apparatus
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Dissolve the substituted thienyl hydrazine in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the dicarbonyl compound to the solution, followed by the catalyst.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired this compound derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase assay buffer (composition varies depending on the kinase)
-
96-well microtiter plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Plate reader capable of measuring luminescence, fluorescence, or absorbance
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by adding the detection reagent.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader. The signal is proportional to the amount of phosphorylated substrate, which reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)[3]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Signaling Pathway Inhibition
Caption: General mechanism of kinase inhibition by this compound derivatives.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for the evaluation of this compound derivatives as kinase inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationship in the structure-activity relationship (SAR) studies of kinase inhibitors.
References
- 1. Thieno[2,3-d]pyridazine | 272-15-1 | Benchchem [benchchem.com]
- 2. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Thieno[2,3-d]pyridazin-4,7-dione Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting high-throughput screening (HTS) assays on Thieno[2,3-d]pyridazin-4,7-dione libraries to identify potential inhibitors of key cancer-related targets, including Poly(ADP-ribose) polymerase 1 (PARP1), Epidermal Growth Factor Receptor (EGFR), Rho-associated coiled-coil containing protein kinase (ROCK), and Protein Kinase B (AKT1).
Introduction
The Thieno[2,3-d]pyridazine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. This compound, a core component of this class, serves as a valuable starting point for the synthesis of diverse compound libraries. These libraries have shown potential as inhibitors of various enzymes implicated in cancer progression, such as kinases and DNA repair enzymes. High-throughput screening (HTS) is a critical tool for efficiently evaluating these large compound libraries to identify initial "hit" compounds with desired biological activity. This document outlines detailed protocols for two robust and widely used HTS technologies, Fluorescence Polarization (FP) and AlphaScreen, tailored for screening this compound libraries against PARP1 and key protein kinases.
Target Selection and Signaling Pathways
The selection of appropriate biological targets is crucial for a successful drug discovery campaign. Based on existing research, this compound derivatives have shown inhibitory potential against the following key targets involved in cancer cell proliferation, survival, and DNA repair:
-
PARP1: A key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks.
-
EGFR: A receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.
-
ROCK: A serine/threonine kinase that is a downstream effector of the small GTPase RhoA and is involved in cell adhesion, motility, and proliferation.
-
AKT1: A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and migration.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the selected targets.
Application Notes and Protocols for Thieno[2,3-d]pyridazin-4,7-dione as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyridazine-4,7-dione core is a promising heterocyclic scaffold for the development of novel therapeutics. Its rigid, planar structure, combined with the presence of hydrogen bond donors and acceptors, makes it an attractive starting point for the design of inhibitors targeting various enzymes implicated in disease. This document provides an overview of the potential applications of this scaffold, drawing parallels from the closely related and more extensively studied thieno[2,3-d]pyrimidine core, and offers detailed protocols for the synthesis and evaluation of its derivatives.
Introduction to the Thieno[2,3-d]pyridazin-4,7-dione Scaffold
The this compound scaffold belongs to the family of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry. Its structural similarity to purine bases suggests its potential to interact with a wide range of biological targets, including kinases, polymerases, and phosphodiesterases. The dione functionalization offers opportunities for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity.
While extensive research on the this compound scaffold is still emerging, studies on the analogous thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activities against a variety of targets, highlighting the potential of this chemical space.
Potential Therapeutic Applications and Key Targets
Based on the activities of structurally related compounds, derivatives of the this compound scaffold are being investigated for a range of therapeutic applications:
-
Oncology: As inhibitors of protein kinases (e.g., EGFR, VEGFR, ROCK), Poly(ADP-ribose) polymerase (PARP), and their role in cell cycle regulation and apoptosis.[1][2][3][4]
-
Inflammatory Diseases: Through the inhibition of phosphodiesterases (PDEs), particularly PDE4, which are involved in inflammatory signaling cascades.[5][6]
-
Other Indications: The diverse biological activities of related scaffolds suggest potential applications in other therapeutic areas, which are yet to be fully explored.
Data Presentation: Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
Due to the limited availability of quantitative data for this compound derivatives, the following tables summarize the biological activities of structurally related Thieno[2,3-d]pyrimidine derivatives to illustrate the potential of this class of compounds.
Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 8k | ROCK I | 0.004 | [2] |
| ROCK II | 0.001 | [2] | |
| Compound 17f | VEGFR-2 | 0.23 | [4] |
| Sorafenib (Reference) | VEGFR-2 | 0.23 | [4] |
Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 17f | HCT-116 (Colon) | 2.80 | [4] |
| HepG2 (Liver) | 4.10 | [4] | |
| Compound 14 | MCF7 (Breast) | 22.12 | [7] |
| Compound 13 | MCF7 (Breast) | 22.52 | [7] |
| Compound 9 | MCF7 (Breast) | 27.83 | [7] |
| Compound 12 | MCF7 (Breast) | 29.22 | [7] |
| Doxorubicin (Reference) | MCF7 (Breast) | 30.40 | [7] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives. These are based on established methods for related heterocyclic systems and may require optimization for specific target compounds.
General Synthesis of the this compound Scaffold
Workflow for Synthesis of this compound Derivatives
Caption: General synthetic workflow for this compound derivatives.
Protocol: Synthesis of a Dione Derivative (General Approach)
-
Preparation of the Thiophene Intermediate: Start with a suitably substituted 2-aminothiophene-3-carboxylate. This can be synthesized via the Gewald reaction from a ketone or aldehyde, a cyano-active methylene compound, and elemental sulfur in the presence of a base like morpholine or triethylamine.
-
Cyclization to form the Pyridazinedione Ring:
-
To a solution of the 2-aminothiophene-3-carboxylate in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Upon cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the thieno[2,3-d]pyridazin-4-one intermediate.
-
-
Oxidation to the Dione:
-
The pyridazin-4-one can be oxidized to the 4,7-dione using a suitable oxidizing agent. The specific conditions for this step would need to be developed and optimized.
-
-
Functionalization:
-
The N-H protons on the pyridazine ring and potentially the thiophene ring can be substituted using various alkylating or arylating agents under basic conditions.
-
The dione carbonyls can be converted to other functional groups, such as chloro or amino groups, to allow for further diversification of the scaffold. For instance, treatment with phosphorus oxychloride can yield the dichloro derivative, which is a versatile intermediate for nucleophilic substitution reactions.
-
Biological Assay Protocols
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of the kinase substrate (peptide or protein) and ATP in kinase buffer.
-
-
Assay Procedure (96-well plate format):
-
Add kinase buffer to all wells.
-
Add the test compound solution in a serial dilution to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add the kinase solution to all wells except for the negative control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding the ATP/substrate solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
The amount of phosphorylated substrate can be quantified using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a commercial kit that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This protocol is based on a commercially available colorimetric PARP assay kit.
Protocol:
-
Reagent Preparation:
-
Reconstitute all kit components as per the manufacturer's instructions.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells of a histone-coated 96-well plate.
-
Add the test compound in serial dilutions to the designated wells. Include a known PARP inhibitor as a positive control and solvent alone as a negative control.
-
Add the PARP enzyme to all wells except the blank.
-
Add streptavidin-HRP to all wells.
-
Initiate the reaction by adding a reaction mixture containing biotinylated NAD+ and activated DNA.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
-
Detection:
-
Add a colorimetric substrate (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature to allow color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of PARP inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
This protocol is based on a fluorescence polarization assay for PDE4 activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a PDE4 assay buffer.
-
Prepare a solution of recombinant human PDE4 enzyme in assay buffer.
-
Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound in serial dilutions to the wells of a black, low-volume 384-well plate.
-
Add the PDE4 enzyme solution to the wells.
-
Initiate the reaction by adding the FAM-cAMP substrate solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the PDE4 activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway Visualization
The following diagrams illustrate potential signaling pathways that could be modulated by this compound derivatives based on the activity of related compounds.
Kinase Inhibitor Signaling Pathway
Caption: Inhibition of receptor tyrosine kinase signaling by a this compound derivative.
PARP Inhibitor Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-d]pyridazine | 272-15-1 | Benchchem [benchchem.com]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Determining the Cytotoxicity of Thieno[2,3-d]pyridazin-4,7-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyridazin-4,7-dione and its analogs represent a class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their structural similarity to purine bioisosteres suggests potential interactions with key biological targets such as protein kinases, which are often dysregulated in cancer. Preliminary studies on structurally related pyridazinone and thienopyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that this scaffold is a promising starting point for the development of new therapeutics.[1][2][3]
These application notes provide a comprehensive overview of the cell-based assays and detailed protocols required to evaluate the cytotoxic properties of novel this compound analogs. The following sections will detail the methodologies for assessing cell viability, apoptosis induction, and the potential mechanisms of action, including the measurement of intracellular reactive oxygen species (ROS) and caspase-3 activity.
Data Presentation
The cytotoxic activity of this compound analogs can be quantified by determining the half-maximal inhibitory concentration (IC50). The following tables provide a template for summarizing and comparing the cytotoxic effects of a series of hypothetical analogs against various cancer cell lines.
Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines.
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |
| TPD-001 | MCF-7 (Breast) | Data to be determined |
| A549 (Lung) | Data to be determined | |
| HepG2 (Liver) | Data to be determined | |
| TPD-002 | MCF-7 (Breast) | Data to be determined |
| A549 (Lung) | Data to be determined | |
| HepG2 (Liver) | Data to be determined | |
| TPD-003 | MCF-7 (Breast) | Data to be determined |
| A549 (Lung) | Data to be determined | |
| HepG2 (Liver) | Data to be determined | |
| Doxorubicin (Control) | MCF-7 (Breast) | Reference value |
| A549 (Lung) | Reference value | |
| HepG2 (Liver) | Reference value |
Table 2: Apoptosis Induction and Mechanistic Insights of Lead Compounds.
| Compound ID | Apoptosis (% Annexin V+ cells) | Caspase-3 Activity (Fold Change) | Intracellular ROS (Fold Change) |
| TPD-001 | Data to be determined | Data to be determined | Data to be determined |
| TPD-002 | Data to be determined | Data to be determined | Data to be determined |
| Control | Baseline | 1.0 | 1.0 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow MTT to a purple formazan product.[1]
Materials:
-
This compound analogs
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[4]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5] Incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the this compound analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[7]
Measurement of Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[8]
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
Treated and untreated cells
-
Microplate reader
Protocol:
-
Cell Lysis: Treat cells with the compounds, harvest, and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[8]
-
Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.
Determination of Intracellular Reactive Oxygen Species (ROS)
Increased production of ROS can induce oxidative stress and trigger apoptosis.[2] Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).[9]
Materials:
-
DCFDA (or a cellular ROS detection assay kit)
-
Treated and untreated cells
-
Black 96-well plate with a clear bottom
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with the this compound analogs.
-
DCFDA Loading: Remove the treatment medium and incubate the cells with 20 µM DCFDA in PBS for 30-60 minutes at 37°C.[9]
-
Washing: Wash the cells with PBS to remove excess DCFDA.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm using a fluorescence microplate reader or flow cytometer.[9]
-
Data Analysis: Quantify the change in fluorescence as an indicator of the change in intracellular ROS levels.
Visualizations
Caption: Workflow for assessing the cytotoxicity of novel compounds.
Caption: Potential signaling cascade leading to apoptosis.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Measurement of intracellular ROS [bio-protocol.org]
Application Notes & Protocols: Development of Thieno[2,3-d]pyridazin-4,7-dione-Based Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the conceptualization, design, synthesis, and application of novel fluorescent probes based on the thieno[2,3-d]pyridazin-4,7-dione scaffold. While this specific core is an emerging platform for fluorescent probe development, the principles and protocols outlined herein are derived from established methodologies in probe design and heterocyclic chemistry. These notes offer a foundational framework for researchers aiming to explore this and other novel scaffolds for creating sensitive and selective tools for bioimaging and analyte detection.
Section 1: Design Principles of Fluorescent Probes
The rational design of a fluorescent probe is crucial for its success. A typical probe consists of three key components: a fluorophore that emits light, a recognition moiety that selectively interacts with the target analyte, and a linker connecting the two. The sensing mechanism dictates how the analyte binding event is translated into a change in the fluorescence signal.
Core Components of a Fluorescent Probe
A fluorescent probe's architecture is modular, allowing for systematic optimization.
-
Fluorophore: The this compound core serves as the signaling unit. Its inherent photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability, are the foundation of the probe's performance.
-
Recognition Moiety (Receptor): This unit is responsible for the probe's selectivity. It is a chemical group designed to bind specifically to the analyte of interest (e.g., metal ions, reactive oxygen species, enzymes).
-
Linker: The linker connects the fluorophore and receptor. It can be a simple bond or a more complex spacer that modulates the interaction between the other two components, which is critical for the sensing mechanism.
Application of Thieno[2,3-d]pyridazin-4,7-dione in Organic Electronics: A Review of a Novel Material
Initial Assessment and a Proposed Alternative
Extensive literature searches for the application of thieno[2,3-d]pyridazin-4,7-dione in the field of organic electronics did not yield specific data, experimental protocols, or detailed application notes. This suggests that this particular heterocyclic compound is likely a novel or less-explored material for these applications. The available research primarily focuses on derivatives of thieno[2,3-d]pyrimidine for biological applications, such as anticancer agents and kinase inhibitors.[1][2][3][4]
Given the lack of direct information on this compound, this report will focus on a closely related and extensively studied class of compounds: thieno[3,4-c]pyrrole-4,6-dione (TPD) based materials. TPD derivatives have shown significant promise in organic electronics, particularly in the development of organic solar cells (OSCs) and organic field-effect transistors (OFETs). The structural similarities and the electron-deficient nature of the dione functionality in TPD provide a valuable analogous system to understand the potential of related heterocyclic structures in organic electronic devices.
Application of Thieno[3,4-c]pyrrole-4,6-dione (TPD) in Organic Electronics
Thieno[3,4-c]pyrrole-4,6-dione has emerged as a valuable electron-deficient building block for the synthesis of conjugated polymers used in organic electronics. Its properties, such as deep frontier energy levels and good charge transport characteristics, make it a suitable component for creating high-performance organic solar cells.[5]
Organic Solar Cells (OSCs)
TPD-based conjugated polymers are frequently employed as donor materials in bulk heterojunction (BHJ) organic solar cells. These polymers are often copolymerized with electron-rich units to create donor-acceptor (D-A) structures, which is an effective strategy for tuning the band gap and electronic properties of the resulting materials.[6] The use of TPD as an electron-deficient unit allows for the construction of polymers with applications in both fullerene and non-fullerene-based OSCs.[5]
The design of TPD-based copolymers has led to significant advancements in power conversion efficiencies (PCEs). For instance, a copolymer based on benzodithiophene (BDT) and TPD, denoted as PBDTTPD, has demonstrated a PCE of 5.5% in early studies, with the potential for further improvements through device optimization.
| Polymer/Molecule | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Application | Reference |
| TPD-based polymers (general) | Deep energy levels | - | Wide band gaps (~700 nm absorption onset) | OSCs | [5] |
| W1 (A2–D–A1–D–A2 type) | -5.58 | -3.63 | 1.95 | OSCs | [1][7] |
| W2 (A2–D–A1–D–A2 type) | -5.70 | - | 1.98 | OSCs | [1][7] |
| W3 (A2–D–A1–D–A2 type) | -5.95 | - | 2.18 | OSCs | [1][7] |
| RW (Reference Molecule) | -5.86 | -3.63 | 2.23 | OSCs | [1][7] |
Organic Field-Effect Transistors (OFETs)
Donor-acceptor type copolymers utilizing TPD as the electron-withdrawing unit have also been successfully applied in organic field-effect transistors. These materials can exhibit high charge carrier mobilities. For example, some TPD-based copolymers have achieved mobilities greater than 1.0 cm²/V·s.
Experimental Protocols
While specific protocols for this compound are unavailable, the following are generalized experimental methodologies for the synthesis and fabrication of devices using TPD-based polymers, which could serve as a starting point for research into new thieno-fused heterocyclic systems.
Synthesis of TPD-Based Copolymers
A common method for the synthesis of TPD-based conjugated polymers is through direct (hetero)arylation polymerization. This method is considered environmentally friendly and suitable for large-scale production.[5] Another approach involves Stille or Suzuki coupling reactions between a distannylated or diborylated electron-rich comonomer and a dibrominated TPD-based monomer.
Example: Synthesis of a BDT-TPD Copolymer
A general procedure would involve the palladium-catalyzed cross-coupling reaction of a distannylated benzodithiophene derivative with a dibrominated thieno[3,4-c]pyrrole-4,6-dione derivative in an appropriate solvent such as toluene or chlorobenzene.
Fabrication of Organic Solar Cells
A typical workflow for the fabrication of a bulk heterojunction organic solar cell is as follows:
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the reaction yield of Thieno[2,3-d]pyridazin-4,7-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of Thieno[2,3-d]pyridazin-4,7-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the cyclocondensation reaction of a suitably substituted thiophene-2,3-dicarboxylic acid derivative, such as diethyl thiophene-2,3-dicarboxylate, with hydrazine hydrate. This reaction is typically performed under reflux in a suitable solvent, such as ethanol or acetic acid.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: Several factors can significantly impact the reaction yield. These include the purity of the starting materials (thiophene diester and hydrazine hydrate), the choice of solvent, the reaction temperature and time, and the efficiency of the final product purification.
Q3: Are there any common side products to be aware of during this synthesis?
A3: Yes, a common side product is the formation of the intermediate dihydrazide which may not fully cyclize. In some cases, incomplete hydrolysis of the ester groups can also lead to the formation of a carboxylic acid hydrazide. Proper control of reaction conditions can minimize the formation of these byproducts.
Q4: What is the recommended method for purifying the final product?
A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent, such as ethanol, acetic acid, or a mixture of dimethylformamide (DMF) and water. The choice of solvent depends on the solubility of the product and impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or impure hydrazine hydrate. 2. Low reaction temperature or insufficient reaction time. 3. Starting material (thiophene diester) is of poor quality. | 1. Use fresh, high-purity hydrazine hydrate. 2. Increase the reaction temperature to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 3. Verify the purity of the starting material by NMR or other analytical techniques. |
| Formation of a White Precipitate that is not the Desired Product | The precipitate is likely the intermediate dihydrazide that has not cyclized. | 1. Increase the reaction time and/or temperature to promote cyclization. 2. Consider changing the solvent to one with a higher boiling point, such as acetic acid or n-butanol. |
| Product is Contaminated with Starting Material | Incomplete reaction. | 1. Extend the reaction time. 2. Ensure an adequate molar excess of hydrazine hydrate is used. |
| Difficulty in Isolating the Product | The product may be soluble in the reaction mixture or form a fine suspension. | 1. Cool the reaction mixture in an ice bath to promote precipitation. 2. If the product remains in solution, carefully remove the solvent under reduced pressure and attempt recrystallization. |
| Product is colored (e.g., yellow or brown) | Presence of impurities or degradation products. | 1. Recrystallize the product multiple times. 2. Consider a column chromatography purification step if recrystallization is ineffective. |
Experimental Protocols
Synthesis of this compound via Cyclocondensation
This protocol describes the synthesis from diethyl thiophene-2,3-dicarboxylate and hydrazine hydrate.
Materials:
-
Diethyl thiophene-2,3-dicarboxylate
-
Hydrazine hydrate (80% or higher purity)
-
Ethanol (absolute)
-
Glacial acetic acid (optional solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve diethyl thiophene-2,3-dicarboxylate (1 equivalent) in absolute ethanol (10-15 mL per gram of diester).
-
To this solution, add hydrazine hydrate (2.2 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. If precipitation is slow, cool the flask in an ice bath.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol or glacial acetic acid to obtain pure this compound.
Data Presentation
Table 1: Effect of Solvent and Reaction Time on Yield
| Solvent | Reaction Time (hours) | Yield (%) | Observations |
| Ethanol | 4 | 75 | Good yield, product precipitates on cooling. |
| Ethanol | 8 | 78 | Slight improvement in yield with longer reaction time. |
| Acetic Acid | 4 | 85 | Higher yield, reaction may proceed faster. |
| n-Butanol | 4 | 82 | Good yield, higher boiling point can aid cyclization. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting pathway for low yield in this compound synthesis.
Technical Support Center: Overcoming Solubility Challenges of Thieno[2,3-d]pyridazin-4,7-dione in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Thieno[2,3-d]pyridazin-4,7-dione and its derivatives during biological experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of my this compound derivative when I dilute my DMSO stock solution into aqueous biological buffer (e.g., PBS). What is the likely cause?
Q2: What is the maximum percentage of DMSO I can use in my cell-based assay without causing significant toxicity?
A2: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final DMSO concentration in cell-based assays below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line by running a DMSO toxicity control experiment.
Q3: How can I determine the kinetic and thermodynamic solubility of my this compound derivative?
A3: Kinetic solubility is typically measured by rapidly assessing the concentration at which a compound, dissolved in DMSO, precipitates when diluted in an aqueous buffer. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the solid compound in a buffer over a longer period. Detailed protocols for both kinetic and thermodynamic solubility assays are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and overcoming solubility issues with this compound derivatives.
Problem: Compound Precipitation in Biological Buffer
Immediate Steps:
-
Visual Inspection: Confirm that precipitation has occurred by visual inspection (cloudiness, visible particles).
-
Centrifugation: Briefly centrifuge the solution to pellet the precipitate and confirm its presence.
-
Re-dissolution Check: Attempt to redissolve the precipitate by vortexing or gentle heating (be cautious as this may affect compound stability).
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation.
Solubility Enhancement Strategies
If simple adjustments to concentration and DMSO percentage are insufficient, consider the following advanced strategies:
1. Chemical Modification:
-
Introduction of Polar Groups: The synthesis of derivatives with polar functional groups (e.g., hydroxyl, amino, carboxylic acid) can significantly increase aqueous solubility.
-
Disruption of Planarity and Symmetry: Modifying the core structure to disrupt planarity or symmetry can reduce crystal lattice energy and improve solubility.
2. Formulation Strategies:
-
Co-solvents: Employing a co-solvent system (e.g., ethanol, polyethylene glycol) in the buffer can increase the solubility of hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, PEG) can enhance its dissolution rate and solubility.[3]
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Lipid-Based Formulations: For highly lipophilic derivatives, formulation in lipid-based systems like emulsions or liposomes can be an effective approach.
Data Presentation
While specific solubility data for this compound is limited, the following table presents hypothetical data for a derivative ("TPD-Derivative 1") to illustrate how to structure and compare solubility results obtained from different methods and in various buffers.
| Parameter | PBS (pH 7.4) | Simulated Gastric Fluid (pH 1.2) | Simulated Intestinal Fluid (pH 6.8) |
| Kinetic Solubility (µg/mL) | 12.5 | 25.8 | 8.2 |
| Thermodynamic Solubility (µg/mL) | 8.9 | 18.3 | 5.6 |
| Solubility with 5% HP-β-CD (µg/mL) | 45.2 | 78.1 | 33.7 |
| Solubility in Solid Dispersion (1:5 with PVP) (µg/mL) | 68.9 | 112.4 | 55.1 |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination by Nephelometry
Objective: To rapidly assess the concentration at which a compound precipitates from an aqueous buffer.
Materials:
-
This compound derivative
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Nephelometer
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In the 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Add 2 µL of each DMSO concentration to triplicate wells of a new 96-well plate.
-
Add 98 µL of PBS (pH 7.4) to each well, resulting in a final DMSO concentration of 2%.
-
Mix the plate on a shaker for 10 minutes at room temperature.
-
Measure the light scattering at a suitable wavelength using a nephelometer.
-
The concentration at which a significant increase in nephelometry units is observed indicates the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Determination by HPLC
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
This compound derivative (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system with a suitable column and UV detector
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).
-
Shake the vial at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
Protocol 3: Preparation of a Solid Dispersion using Solvent Evaporation
Objective: To enhance the solubility of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound derivative
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of the compound and PVP K30 (e.g., in a 1:5 weight ratio) in a suitable volume of methanol.
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure until a solid film is formed.
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
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The resulting solid dispersion can be used for solubility and dissolution studies.[3]
Signaling Pathway Diagrams
Thieno[2,3-d]pyrimidine derivatives, structurally similar to this compound, have been identified as inhibitors of key signaling kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and Phosphoinositide 3-kinase (PI3K). Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
ROCK Signaling Pathway
The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and contraction.
Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thieno[2,3-d]pyridazin-4,7-dione Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Thieno[2,3-d]pyridazin-4,7-dione derivatives using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Peak Shape Problems
Q1: Why are my peaks broad and poorly resolved?
A1: Peak broadening is a common issue that indicates a loss of separation efficiency.[1] Several factors can contribute to this problem:
-
Mobile Phase Mismatch: A significant mismatch between the solvent your sample is dissolved in (sample solvent) and the mobile phase can cause distorted peak shapes.[2] If the sample solvent has a higher elution strength than the mobile phase, it can lead to broadening.
-
Flow Rate: The flow rate of the mobile phase affects peak width.[2][3] An excessively high flow rate can lead to broader peaks.[3] Each column has an optimal linear velocity to achieve the sharpest peaks.[2][4]
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, often asymmetrical peaks.[5]
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Column Degradation: The stationary phase is the core of the column where separation happens.[1] Over time, the stationary phase can degrade, or the column can become clogged, reducing efficiency and causing broader peaks.[1]
-
Extra-Column Volume (Dead Volume): Excessive volume in the tubing and connections between the injector, column, and detector can cause peaks to broaden.[2] This is particularly noticeable with smaller internal diameter (ID) columns.[2]
Q2: My peaks are showing significant tailing. What are the causes and solutions?
A2: Peak tailing, where the latter half of the peak is drawn out, is often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: The most common cause is the interaction of basic analytes, like nitrogen-containing heterocyclic compounds, with acidic silanol groups (Si-OH) on the surface of silica-based packing materials.[4][5] This electrostatic interaction can cause tailing.[2]
-
Solution 1: Use an End-capped Column: Modern, high-purity silica columns are often "end-capped" to minimize the number of free silanols, which reduces peak tailing.[4][5]
-
Solution 2: Modify Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of either the silanol groups or the basic analyte, minimizing the unwanted interaction.
-
Solution 3: Add an Ionic Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving the peak shape of the target compound.
-
-
Column Overload: Injecting too high a concentration of your sample can also lead to tailing.[5] Try reducing the injection volume or sample concentration.[5]
-
Metal Chelation: Some packing materials contain metal impurities that can chelate with certain analytes, causing tailing.[2] Using a high-purity, metal-free column can resolve this issue.[2]
Q3: What causes peak fronting?
A3: Peak fronting, where the first half of the peak is sloped, is less common than tailing. It is typically caused by low column temperature, sample solvent/mobile phase incompatibility, or column overload. If all peaks in the chromatogram exhibit fronting, it may be an indication of a column void or collapse.
Retention and Elution Issues
Q4: My compound has very low solubility in the mobile phase. How can I address this?
A4: Thieno[2,3-d]pyridazine derivatives can sometimes exhibit low aqueous solubility, which is a significant challenge for reversed-phase HPLC.[6][7]
-
Optimize Sample Solvent: Dissolve your sample in the strongest solvent possible that is still miscible with the mobile phase (e.g., DMSO, DMF), but inject the smallest possible volume to avoid solvent mismatch effects.[2]
-
Adjust Mobile Phase: Increase the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase to improve the solubility of your compound.
-
Change Chromatography Mode: If solubility in reversed-phase systems is prohibitively low, consider alternative modes like Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a high organic content mobile phase. HILIC can be effective for separating polar compounds.[8]
Q5: My retention times are shifting between runs. What's wrong?
A5: Drifting retention times indicate a lack of system stability.[9]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradients or buffered mobile phases. Inadequate equilibration is a common cause of retention time drift.[10]
-
Mobile Phase Composition: Inconsistently prepared mobile phase can lead to shifts. Always prepare fresh mobile phases and ensure accurate mixing.[10] Volatilization of the organic component can also alter the composition over time.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven provides a stable temperature environment and improves reproducibility.[3][10]
-
Pump Performance: Worn pump seals or issues with check valves can lead to inconsistent flow rates and, consequently, shifting retention times.
Baseline and Contamination Problems
Q6: I'm observing "ghost peaks" in my chromatogram. Where are they coming from?
A6: Ghost peaks are unexpected peaks that appear in your chromatogram, often due to contamination or carryover from previous injections.[1][10]
-
Injector Carryover: Sample residue on the injector needle or in the sample loop can be injected into subsequent runs.[1] Implement a robust needle wash step in your autosampler sequence, using a strong solvent.[10]
-
Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.[10] Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[10]
-
Sample Degradation: The compound may be degrading in the sample vial while waiting for injection.
Q7: My baseline is noisy or drifting. How can I fix it?
A7: A stable baseline is critical for accurate quantification.
-
Baseline Noise: This can be caused by air bubbles in the system, a failing detector lamp, or pump pulsations.[10] Degas the mobile phase thoroughly, check for leaks, and ensure the pump's pulse dampener is functioning correctly.[10]
-
Baseline Drift: This is often seen in gradient elution and can be caused by impure solvents, temperature fluctuations, or an unequilibrated column.[10] Using high-purity solvents and controlling the column temperature can minimize drift.[10]
Experimental Protocols & Data
Protocol: General Method Development for HPLC Purification
This protocol provides a starting point for developing a purification method for a novel this compound derivative.
-
Sample Preparation:
-
Dissolve the crude compound in a suitable solvent (e.g., DMSO, Acetonitrile) to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the system.[10]
-
-
Initial Column and Mobile Phase Selection:
-
Column: A C18 column is the most common starting point for reversed-phase chromatography.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water. The acidic modifier helps to protonate silanol groups and improve peak shape.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
-
Scouting Gradient Run:
-
Perform a fast, broad gradient run to determine the approximate elution conditions for your compound.
-
Example: 5% to 95% Mobile Phase B over 10-15 minutes.
-
Monitor the chromatogram to see at what percentage of Mobile Phase B your compound and major impurities elute.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower, more focused gradient around the elution point of your target compound to maximize resolution.
-
If your compound elutes at 60% B in the scouting run, a new gradient might be 40% to 70% B over 20-30 minutes.
-
-
Loading and Fraction Collection:
-
Once the analytical method is optimized, scale up to a semi-preparative or preparative column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Collect fractions corresponding to your target peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using the optimized analytical method to confirm purity.
-
Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.
-
Data Tables
Table 1: Example HPLC Scouting Gradient
| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 10.0 | 5 | 95 | 1.0 |
| 12.0 | 5 | 95 | 1.0 |
| 12.1 | 95 | 5 | 1.0 |
| 15.0 | 95 | 5 | 1.0 |
Table 2: Common HPLC Column Specifications for Heterocycle Purification
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Stationary Phase | C18, C8, Phenyl-Hexyl | C18, C8, Phenyl-Hexyl | C18 offers high hydrophobicity, suitable for many organic molecules. Phenyl phases can offer alternative selectivity for aromatic compounds.[9] |
| Particle Size | 1.8 - 5 µm | 5 - 10 µm | Smaller particles provide higher efficiency and resolution for analysis.[2] Larger particles are used in preparative work to reduce backpressure. |
| Column ID | 2.1 - 4.6 mm | 10 - 50 mm | ID is scaled based on the amount of sample to be purified. |
| Pore Size | 100 - 120 Å | 100 - 120 Å | Suitable for small molecules like this compound derivatives.[4] |
Visualizations
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: A typical workflow for HPLC purification of target compounds.
References
- 1. technewslit.com [technewslit.com]
- 2. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. silicycle.com [silicycle.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. medikamenterqs.com [medikamenterqs.com]
Identification and minimization of side products in Thieno[2,3-d]pyridazin-4,7-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thieno[2,3-d]pyridazin-4,7-dione and its derivatives. Our aim is to help you identify and minimize the formation of common side products, ensuring a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common synthetic route involves the cyclocondensation of a substituted thiophene-2,3-dicarboxylic acid or its corresponding diester with hydrazine hydrate. The choice of starting material can influence the reaction conditions and the profile of potential side products.
Q2: What are the typical reaction conditions for the synthesis?
A2: The reaction is typically carried out in a high-boiling point solvent such as ethanol, n-butanol, or acetic acid, often under reflux conditions. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific substrates.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable eluent system should be determined empirically, but mixtures of ethyl acetate and hexane are often a good starting point. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the key purification techniques for the final product?
A4: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF). If recrystallization is insufficient to remove impurities, column chromatography on silica gel may be necessary.
Troubleshooting Guide: Identification and Minimization of Side Products
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.
| Observed Problem | Potential Cause (Side Product/Issue) | Proposed Solution(s) |
| Low yield of the desired product with multiple spots on TLC. | Incomplete Cyclization: Formation of mono-amide or mono-hydrazide intermediates. | - Increase reaction temperature and/or time. - Use a higher boiling point solvent. - Ensure the use of at least a stoichiometric amount of hydrazine hydrate. |
| Product is off-color (e.g., brown or black) and difficult to purify. | Oxidation of the Thiophene Ring: Formation of thiophene-S-oxide or other oxidation products, which can lead to colored impurities. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Avoid excessive heating for prolonged periods. |
| Presence of a higher molecular weight impurity in mass spectrometry. | Dimerization: Self-condensation of the starting material or intermediates, particularly at high temperatures. | - Use a more dilute reaction mixture. - Add the hydrazine hydrate slowly to the reaction mixture to maintain a low instantaneous concentration. - Optimize the reaction temperature to the minimum required for cyclization. |
| Product shows a loss of a carboxyl group in analytical data. | Decarboxylation: Loss of one or both carboxylic acid groups from the starting material, especially under harsh acidic or basic conditions or high temperatures. | - Use milder reaction conditions (lower temperature, shorter reaction time). - If using the dicarboxylic acid, consider converting it to the more stable diester before reaction with hydrazine. - Avoid strong acids or bases as catalysts unless necessary. |
| Product is contaminated with starting materials. | Incomplete Reaction: The reaction has not gone to completion. | - Extend the reaction time. - Increase the reaction temperature. - Ensure efficient stirring. |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound, adapted from procedures for analogous heterocyclic systems. Researchers should optimize the conditions for their specific substrates.
Synthesis of this compound from Diethyl Thiophene-2,3-dicarboxylate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl thiophene-2,3-dicarboxylate (1.0 eq) in absolute ethanol (10-20 mL per gram of diester).
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Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 - 1.5 eq) dropwise at room temperature.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
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Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
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Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF, or acetic acid) to obtain the pure this compound.
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Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Signaling Pathway Inhibition by Thieno[2,3-d]pyridazine Derivatives
Thieno[2,3-d]pyridazine derivatives are known to act as inhibitors of various protein kinases, playing a role in anticancer activity. Two important pathways that are often targeted are the VEGFR-2 and B-Raf signaling pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyridazine derivatives.[1][2]
B-Raf Signaling Pathway
B-Raf is a protein kinase involved in the MAP kinase/ERK signaling pathway, which regulates cell division and differentiation. Mutations in the BRAF gene are common in many cancers.
Caption: Inhibition of the B-Raf signaling pathway by thieno[2,3-d]pyridazine derivatives.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability and shelf-life of Thieno[2,3-d]pyridazin-4,7-dione compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and shelf-life of Thieno[2,3-d]pyridazin-4,7-dione compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound compounds?
A1: this compound compounds, like many heterocyclic structures, are susceptible to degradation through several pathways. The primary factors of concern are hydrolysis, oxidation, photolysis, and thermal stress. The presence of the dione functionality, which includes lactam-like structures, and the electron-rich thiophene ring are key areas of potential instability.
Q2: What are the recommended storage conditions for solid this compound compounds?
A2: For solid-state storage, it is recommended to keep this compound compounds in well-sealed containers at room temperature, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) in a desiccated environment is advisable to minimize degradation. One supplier suggests a shelf life of up to 1095 days under optimal conditions.[1]
Q3: My this compound compound has poor aqueous solubility. What can I do?
A3: Poor aqueous solubility is a known challenge for many heterocyclic compounds, including thieno-fused pyridazines.[2][3] Several strategies can be employed to enhance solubility for in vitro experiments:
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Co-solvents: Use of Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or polyethylene glycol (PEG-400) can significantly improve solubility.[3]
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pH Adjustment: Depending on the presence of ionizable groups on your specific derivative, adjusting the pH of the aqueous medium can improve solubility.
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Use of Excipients: Cyclodextrins can form inclusion complexes, enhancing the aqueous solubility of hydrophobic molecules.
Q4: I am observing a change in the color of my compound in solution over time. What could be the cause?
A4: A color change in solution often indicates chemical degradation. This could be due to oxidation of the thiophene ring or other chromophoric changes in the molecule's structure. It is recommended to prepare solutions fresh and protect them from light. If the solution must be stored, it should be kept at a low temperature (2-8 °C) and in the dark.
Troubleshooting Guides
Issue 1: Compound Degradation in Aqueous Solutions
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Symptom: Loss of potency, appearance of new peaks in HPLC analysis, or visible changes (e.g., precipitation, color change) in aqueous buffers.
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Potential Cause: Hydrolysis of the dione ring, particularly the lactam functionality.
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Troubleshooting Steps:
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pH Control: Determine the optimal pH for stability by conducting a pH-rate profile study. Generally, neutral or slightly acidic conditions may be more favorable than basic conditions which can promote hydrolysis of lactam rings.
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Buffer Selection: Use buffers with minimal catalytic effects. Citrate and phosphate buffers are common choices.
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Temperature Control: Perform experiments at the lowest feasible temperature to slow down hydrolytic degradation.
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Fresh Preparation: Prepare aqueous solutions immediately before use whenever possible.
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Issue 2: Inconsistent Results in Biological Assays
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Symptom: High variability in experimental results between batches or over time.
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Potential Cause: Degradation of the compound in the assay medium or precipitation due to low solubility.
-
Troubleshooting Steps:
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Confirm Solubility: Visually inspect for any precipitation in your assay medium at the working concentration. If precipitation is observed, consider lowering the concentration or using a solubilizing agent.
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Stability in Media: Pre-incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC. This will help determine the stability window.
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Stock Solution Storage: Ensure stock solutions (typically in DMSO) are stored correctly. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
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Issue 3: Synthesis and Purification Challenges
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Symptom: Low yield, formation of unexpected byproducts, or difficulty in purification.
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Potential Cause: Instability of reactants or products under the reaction conditions. The dione derivatives are often prepared via cyclization reactions.[4]
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Troubleshooting Steps:
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Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to identify the optimal reaction time and prevent the formation of degradation products.
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Temperature Control: Some synthetic steps may be exothermic. Ensure adequate temperature control to prevent thermal degradation.
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Purification Method: Due to potentially poor solubility, purification by column chromatography may require a solvent system with a polar aprotic solvent. Recrystallization from a suitable solvent can also be an effective purification method.
-
Data Presentation
Table 1: Recommended Solvents for Solubility Enhancement
| Solvent | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% for biological assays | High solubilizing power for many organic compounds.[3] |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | A less toxic co-solvent suitable for in vivo studies.[3] |
| Ethanol | 1-5% | Can be used in combination with other co-solvents. |
| Cyclodextrins (e.g., HP-β-CD) | Varies (e.g., 1-5%) | Forms inclusion complexes to increase aqueous solubility. |
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To assess stability in alkaline environments and potential lactam ring opening. |
| Oxidation | 3% H₂O₂, Room Temperature | To evaluate susceptibility to oxidative degradation. |
| Thermal Degradation | 80°C (Solid State and Solution) | To determine the impact of high temperatures on stability. |
| Photostability | ICH Q1B conditions (UV and visible light) | To assess light sensitivity. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
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Thermal Degradation: Place the solid compound and a solution of the compound in a suitable solvent in an oven at 80°C.
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Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralization: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
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Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
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Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
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Mobile Phase: Use a gradient elution to ensure separation of the parent compound from potential degradation products. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: Use a UV detector at a wavelength that provides a good response for the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.
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Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from all degradation peaks generated during the forced degradation study.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Strategies to improve the potency and selectivity of Thieno[2,3-d]pyridazin-4,7-dione inhibitors
Disclaimer: Direct and extensive research data specifically on the Thieno[2,3-d]pyridazin-4,7-dione scaffold as kinase inhibitors is limited in publicly available literature. The following guidance is based on established principles and strategies extrapolated from closely related pyridazinone-based kinase inhibitors. Researchers should consider these as starting points for their investigations.
Frequently Asked Questions (FAQs)
Q1: We are seeing low potency with our initial this compound lead compound. What are the primary chemical moieties we should consider for modification to improve activity?
A1: To enhance the potency of your lead compound, systematic structure-activity relationship (SAR) studies are crucial. Based on analogous pyridazinone-based inhibitors, key areas for modification include:
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Substitutions on the Thiophene Ring: Introduction of small alkyl or aryl groups on the available positions of the thiophene ring can explore hydrophobic pockets within the kinase ATP-binding site.
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N-Substitution on the Pyridazine Ring: The nitrogen atoms of the pyridazinone core are often critical for interaction with the hinge region of the kinase. N-alkylation or N-arylation can significantly impact potency and selectivity. For instance, incorporating a substituted aryl linker can improve metabolic stability and potency.[1]
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Modifications at the 4- and 7-dione Positions: While the core dione structure is defining, exploring bioisosteric replacements or derivatization at these positions could modulate activity and physicochemical properties.
Q2: How can we improve the selectivity of our this compound inhibitors and reduce off-target effects?
A2: Improving selectivity is a significant challenge in kinase inhibitor development. Key strategies include:
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Structure-Based Drug Design: If the crystal structure of your target kinase is available, use molecular docking to guide the design of modifications that exploit unique features of the target's ATP-binding site compared to other kinases.
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Exploiting Gatekeeper Residues: Kinases have a "gatekeeper" residue that controls access to a hydrophobic pocket. Designing substituents that interact favorably with the specific gatekeeper of your target kinase can significantly enhance selectivity.
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Introducing Bulky or Conformationally Restricted Groups: Adding bulky substituents or incorporating cyclic structures can limit the inhibitor's ability to bind to the ATP sites of off-target kinases that have smaller binding pockets.[2]
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Kinome Profiling: Screen your lead compounds against a broad panel of kinases to identify off-target activities. This data will inform subsequent SAR studies to design out unwanted interactions.
Q3: Our synthesized this compound derivatives exhibit poor solubility. What formulation or chemical modification strategies can we employ?
A3: Poor aqueous solubility is a common issue. Consider the following approaches:
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Formulation Strategies:
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Use of co-solvents such as DMSO, DMF, or NMP for in vitro assays.
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Preparation of amorphous solid dispersions.
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Use of cyclodextrins to form inclusion complexes.
-
-
Chemical Modifications:
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Introduction of Polar Groups: Incorporate polar functional groups like morpholine, piperazine, or hydroxyl groups to increase hydrophilicity. For example, the introduction of a morpholine structure has been shown to improve solubility and cell permeability in pyrido-pyridazinone scaffolds.[2]
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Salt Formation: If your molecule has a basic nitrogen, forming a pharmaceutically acceptable salt can significantly improve solubility.
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Prodrug Approach: Design a more soluble prodrug that is converted to the active compound in vivo.
-
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the final this compound product. | Incomplete cyclization reaction. | Optimize reaction conditions: increase temperature, prolong reaction time, or screen different catalysts. |
| Side reactions or decomposition of starting materials. | Use purified starting materials. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in purifying the final compound. | Presence of closely related impurities. | Employ alternative purification techniques such as preparative HPLC or crystallization. |
| Compound instability on silica gel. | Use a different stationary phase for chromatography (e.g., alumina) or switch to reverse-phase chromatography. |
In Vitro Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in kinase inhibition assay (IC50) results. | Compound precipitation in the assay buffer. | Check compound solubility in the final assay concentration. If necessary, adjust the DMSO concentration or use a different buffer system. |
| Instability of the compound under assay conditions. | Assess the stability of your compound in the assay buffer over the incubation period. | |
| Inconsistent enzyme activity. | Ensure the kinase enzyme is properly stored and handled. Run a positive control inhibitor to validate each assay plate. | |
| Discrepancy between biochemical and cell-based assay potency. | Poor cell permeability. | Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Efflux by transporters (e.g., P-glycoprotein). | Test for efflux liability using cell lines that overexpress specific transporters. | |
| High protein binding in cell culture media. | Measure the fraction of unbound compound in the presence of serum. | |
| Cellular metabolism of the compound. | Investigate the metabolic stability of your compound in liver microsomes or hepatocytes.[1] |
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of Hypothetical this compound Analogs Targeting VEGFR-2
| Compound | R1 (Thiophene) | R2 (Pyridazine-N) | VEGFR-2 IC50 (nM) | Kinase B IC50 (nM) | Selectivity (Kinase B/VEGFR-2) |
| Lead-1 | H | H | 5,200 | 4,800 | 0.9 |
| Analog-1a | CH3 | H | 2,100 | 3,500 | 1.7 |
| Analog-1b | Phenyl | H | 850 | 2,900 | 3.4 |
| Analog-2a | H | Methyl | 1,500 | 1,800 | 1.2 |
| Analog-2b | H | 4-Fluorophenyl | 350 | 5,000 | 14.3 |
| Analog-3 | Phenyl | 4-Fluorophenyl | 45 | 6,500 | 144.4 |
This table is a hypothetical representation to illustrate SAR principles.
Experimental Protocols
General Kinase Inhibition Assay (Example: VEGFR-2)
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Reagents and Materials:
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Recombinant human VEGFR-2 kinase domain.
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ATP (Adenosine triphosphate).
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Poly(Glu, Tyr) 4:1 peptide substrate.
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
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Test compounds dissolved in 100% DMSO.
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ADP-Glo™ Kinase Assay kit (Promega) or similar.
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384-well white plates.
-
-
Procedure:
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Prepare serial dilutions of the test compounds in DMSO.
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Add 25 nL of the compound solution to the wells of a 384-well plate.
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Add 5 µL of a solution containing the VEGFR-2 enzyme and substrate in assay buffer to each well.
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Incubate for 15 minutes at room temperature.
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Initiate the kinase reaction by adding 5 µL of a solution containing ATP in assay buffer. The final ATP concentration should be at or near the Km for the enzyme.
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Incubate the reaction for 60 minutes at room temperature.
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Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
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Measure luminescence using a plate reader.
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Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
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Visualizations
Signaling Pathway
References
- 1. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the scale-up synthesis of Thieno[2,3-d]pyridazin-4,7-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing challenges associated with the scale-up synthesis of Thieno[2,3-d]pyridazin-4,7-dione. The information is presented in a question-and-answer format for clarity and ease of use.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the this compound core structure? A1: The most prevalent and scalable approach involves a multi-step synthesis beginning with a Gewald three-component reaction to form a substituted 2-aminothiophene. This intermediate is then typically acylated and cyclized with a hydrazine derivative to form the fused pyridazinone ring system.
Q2: What are the primary safety concerns when scaling up this synthesis? A2: The primary safety concerns include managing exothermic events, particularly during the Gewald reaction and the cyclization with hydrazine. Hydrazine and its derivatives are toxic and potentially explosive, requiring careful handling and controlled addition.[1][2] One-pot reactions that are manageable on a small scale can become dangerous at a larger scale due to the potential for rapid heat generation.[1]
Q3: Why is the purity of starting materials critical for the scale-up process? A3: Impurities in starting materials can lead to significant side reactions, reduced yield, and complex purification challenges. On a large scale, even minor impurities are amplified, potentially leading to inconsistent product quality and the formation of difficult-to-remove, structurally related byproducts.
Q4: Can microwave-assisted synthesis be used for large-scale production? A4: While microwave assistance can accelerate reaction times and improve yields on a lab scale, its application for large-scale industrial production can be challenging.[3][4] Open vessel microwave-assisted synthesis (OVMAS) shows some promise for larger scales, but transitioning from lab-scale microwave protocols requires significant process re-optimization and specialized equipment.[3]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis.
Issue 1: Low Yield in the Initial Gewald Reaction Step
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Q: My yield of the 2-aminothiophene intermediate has dropped significantly after scaling up from 10g to 1kg. What are the likely causes?
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A: Poor Temperature Control: The Gewald reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions.
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Solution: Ensure your reactor has adequate cooling capacity. Implement a controlled, gradual addition of reagents (e.g., the base catalyst) to manage the reaction rate and temperature.
-
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A: Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mixing of the three components (ketone/aldehyde, cyanoester, sulfur), resulting in incomplete reaction.
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Solution: Use an appropriate impeller and agitation speed for the reactor volume to ensure a homogenous reaction mixture.
-
-
A: Base Catalyst Issues: The choice and addition rate of the base (e.g., morpholine, triethylamine) are critical. On a large scale, localized high concentrations of the base can catalyze side reactions before the main reaction proceeds.
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Solution: Add the base subsurface and at a controlled rate. Consider using a weaker base or a catalytic amount to moderate the reaction.[1]
-
-
Issue 2: Impurities and Discoloration in the Final Product
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Q: The final this compound product is dark and contains several impurities that are difficult to separate by crystallization. What is the source of these impurities?
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A: Oxidative Degradation: The pyridazinone ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to colored byproducts.
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Solution: Conduct the final reaction and work-up steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents where possible.
-
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A: Side Reactions with Hydrazine: Excess hydrazine or high reaction temperatures during the cyclization step can lead to the formation of various condensation byproducts.
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Solution: Use a stoichiometric amount of hydrazine hydrate and maintain strict temperature control. Consider a continuous flow process for the cyclization to minimize residence time and control stoichiometry precisely.[2]
-
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A: Residual Sulfur: Elemental sulfur from the Gewald reaction can sometimes carry through the synthesis.
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Solution: Ensure the 2-aminothiophene intermediate is thoroughly purified before proceeding to the next step. A hot filtration or a specific solvent wash can help remove residual sulfur.
-
-
Issue 3: Poor Filtration and Drying Characteristics
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Q: The precipitated product is very fine and clogs the filter, making filtration and drying extremely slow. How can I improve this?
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A: Polymorphism and Particle Size: The physical form of the final product can be a major challenge in scale-up. The precipitation conditions (solvent, temperature, cooling rate) dictate the crystal form (polymorph) and particle size.[1]
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Solution: Develop a controlled crystallization process. Experiment with different solvent systems, anti-solvents, and cooling profiles to encourage the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of desired crystalline material can also promote better crystal growth.
-
-
Section 3: Experimental Protocols
A plausible, scalable protocol for the synthesis of a this compound core is outlined below. Note: This is a representative protocol and must be optimized for specific substrates and equipment.
Step 1: Synthesis of Diethyl 2-amino-4,5-dimethylthiophene-3,4-dicarboxylate (Gewald Reaction)
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Reactor Setup: Charge a 50L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe with ethanol (20 L).
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Reagent Addition: To the ethanol, add ethyl acetoacetate (2.6 kg, 20 mol), ethyl cyanoacetate (2.26 kg, 20 mol), and finely powdered sulfur (0.64 kg, 20 mol).
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Base Catalyst: Cool the mixture to 10°C. Slowly add morpholine (1.74 kg, 20 mol) subsurface over 2-3 hours, ensuring the internal temperature does not exceed 25°C.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC or HPLC.
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Work-up: Cool the reaction mixture to 0-5°C and hold for 2 hours to allow for product precipitation. Filter the solid product, wash with cold ethanol (2 x 5 L), and dry under vacuum at 40-45°C to a constant weight.
Step 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyridazine-4,7(5H,6H)-dione
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Reactor Setup: Charge a clean 50L reactor with the 2-aminothiophene intermediate from Step 1 (approx. 5.14 kg, 20 mol) and ethanol (25 L).
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Hydrazine Addition: Heat the slurry to 60°C. Slowly add hydrazine hydrate (80%, 1.25 kg, 20 mol) over 1-2 hours.
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Cyclization: After the addition, heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction for the disappearance of the starting material.
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Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with water (2 x 5 L) followed by cold ethanol (1 x 5 L).
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Purification: The crude product can be recrystallized from a suitable solvent like DMF/water or acetic acid to achieve high purity. Dry the final product under vacuum at 60-70°C.
Section 4: Data Presentation
Table 1: Typical Reaction Parameters and Yields (Lab vs. Scale-up)
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Scale-up Consideration |
| Gewald Reaction | |||
| Reagent Addition Time | 15 min | 2-3 hours | Control of exotherm |
| Max Temperature | 25°C | 25°C | Efficient reactor cooling required |
| Stirring | Magnetic Stirrer | Mechanical Stirrer | Ensure homogeneity |
| Typical Yield | 85-90% | 75-85% | Potential yield loss due to handling and mixing |
| Cyclization Reaction | |||
| Hydrazine Addition | All at once | 1-2 hours | Safety and side reaction control |
| Reflux Time | 4 hours | 6-8 hours | Slower heating/cooling cycles in larger vessels |
| Typical Yield | 80-85% | 70-80% | Purity of intermediate is crucial |
| Overall Yield | ~68-76% | ~52-68% | Compounded losses from each step |
Section 5: Visual Guides
The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.
Caption: Synthesis workflow from starting materials to the final product.
Caption: A decision tree for troubleshooting common causes of low yield.
References
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. Item - Scalable Synthesis of 6âChloroâ1Hâpyrazolo[3,4âb]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
Refinement of analytical methods for Thieno[2,3-d]pyridazin-4,7-dione characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical characterization of Thieno[2,3-d]pyridazin-4,7-dione.
High-Performance Liquid Chromatography (HPLC) Analysis
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting HPLC method for the analysis of this compound? A1: A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a gradient elution. A mobile phase consisting of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common choice for nitrogen-containing heterocyclic compounds. A gradient from 5% to 95% B over 20 minutes should provide good initial separation.
-
Q2: How can I improve the peak shape for this compound in reversed-phase HPLC? A2: Poor peak shape, such as tailing, can be due to secondary interactions with the silica support. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate silanol groups and reduce tailing. Optimizing the mobile phase composition and gradient slope can also improve peak symmetry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - Incorrect injection volume- Sample concentration too low- Detector issue (e.g., lamp off)- No flow from the pump | - Verify injection volume and sample concentration.- Check detector settings and ensure the lamp is on.- Troubleshoot the pump to ensure proper mobile phase delivery. |
| Ghost peaks | - Contamination in the mobile phase or injection solvent- Carryover from a previous injection | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank solvent to check for carryover. |
| Split peaks | - Column overloading- Incompatible injection solvent- Column bed collapse | - Reduce the sample concentration or injection volume.- Ensure the injection solvent is similar in strength to the initial mobile phase.- If the problem persists, the column may need to be replaced. |
| Fluctuating baseline | - Air bubbles in the pump or detector- Inadequate mobile phase mixing- Pump seal failure | - Degas the mobile phase thoroughly.- Purge the pump and detector to remove air bubbles.- Ensure proper mixing of mobile phase components.- Check for leaks and replace pump seals if necessary. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
-
Q1: What are the expected chemical shift ranges for the protons in this compound? A1: The protons on the thiophene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts will depend on the solvent and any substituents on the ring.
-
Q2: Why is the signal-to-noise ratio low in my 13C NMR spectrum? A2: The low natural abundance of the 13C isotope results in inherently lower sensitivity compared to 1H NMR. To improve the signal-to-noise ratio, you can increase the number of scans, use a higher concentration of your sample, or employ a higher field strength spectrometer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks in 1H NMR | - Presence of paramagnetic impurities- Sample aggregation- Chemical exchange | - Purify the sample to remove metal ions.- Try a different solvent or adjust the sample concentration.- Acquire the spectrum at a different temperature to see if the peaks sharpen. |
| Difficulty assigning quaternary carbons in 13C NMR | - Quaternary carbons have long relaxation times and often show weak signals. | - Increase the relaxation delay (d1) in your acquisition parameters.- Use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons to quaternary carbons. |
| Complex splitting patterns | - Second-order coupling effects- Overlapping signals | - Use a higher field strength spectrometer to increase spectral dispersion.- Employ 2D NMR experiments like COSY (Correlation Spectroscopy) to resolve overlapping signals and identify coupling partners. |
Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
-
Q1: What is the expected molecular ion peak for this compound? A1: The molecular formula for this compound is C6H2N2O2S. The expected monoisotopic mass is approximately 165.98 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]+ at m/z 167.0.
-
Q2: What are the characteristic fragmentation patterns for Thieno[2,3-d]pyridazine derivatives? A2: Common fragmentation pathways for related pyridazine-containing heterocycles involve the loss of small neutral molecules such as CO, N2, and HCN. The specific fragmentation will depend on the ionization method and the substitution pattern of the molecule.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal intensity | - Poor ionization of the analyte- Inappropriate source conditions- Sample degradation | - Try a different ionization technique (e.g., APCI if ESI is not working).- Optimize source parameters such as capillary voltage, gas flow, and temperature.- Ensure the sample is stable under the analysis conditions. |
| Unidentifiable peaks in the spectrum | - Presence of impurities or contaminants- In-source fragmentation or adduct formation | - Purify the sample.- Analyze a blank to identify background ions.- Soften the ionization conditions (e.g., lower cone voltage) to reduce in-source fragmentation.- Identify common adducts (e.g., [M+Na]+, [M+K]+). |
| Mass accuracy is poor | - Instrument not calibrated- Space charge effects | - Calibrate the mass spectrometer using a known standard.- Reduce the sample concentration to minimize space charge effects. |
X-ray Crystallography
Frequently Asked Questions (FAQs)
-
Q1: What is a suitable solvent for growing single crystals of this compound? A1: Finding a suitable solvent for crystal growth often requires screening. For a related compound, a mixture of DMF/MeOH was used successfully.[2] Slow evaporation, slow cooling, or vapor diffusion are common techniques to try.
-
Q2: What are some common challenges in obtaining a crystal structure for this class of compounds? A2: Challenges can include obtaining crystals of sufficient size and quality, twinning, and disorder in the crystal lattice. Careful control of crystallization conditions is crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unable to grow single crystals | - Compound is amorphous or precipitates too quickly.- Unsuitable solvent or crystallization technique. | - Screen a wide range of solvents and solvent mixtures.- Try different crystallization methods (slow evaporation, vapor diffusion, slow cooling).- Ensure the starting material is highly pure. |
| Poor diffraction quality | - Small crystal size- Crystal defects or disorder | - Optimize crystallization conditions to grow larger crystals.- Collect data at low temperatures (e.g., 100 K) to reduce thermal motion and potential disorder. |
| Difficulty in structure solution and refinement | - Twinning- High degree of disorder | - Use specialized software for handling twinned data.- Employ disorder models during the refinement process. |
Data Presentation
Table 1: Representative Analytical Data for a Thieno[2,3-d]pyrimidine Derivative *
| Parameter | Value |
| HPLC Retention Time | 8.07 min[1] |
| 1H NMR (400 MHz, DMSO-d6) δ | 12.61 (s, 1H), 8.37 (s, 1H), 8.34–7.94 (m, 4H), 5.29 (s, 2H), 2.90–2.74 (m, 4H), 1.82–1.78 (m, 4H)[2] |
| 13C NMR (100 MHz, DMSO-d6) δ | 162.26 (2C), 157.28 (2C), 148.35 (CH), 141.94 (2C), 140.23 (C), 137.21 (CH), 137.04 (CH), 133.85 (2C), 131.28 (C), 124.33 (CH), 123.90 (CH), 122.09 (C), 40.43, (NCH2), 25.74 (CH2), 25.01 (CH2), 22.85 (CH2), 22.20 (CH2)[2] |
| Mass Spectrum (ESI+) m/z | 422.1 [M+H]+ (Calculated for C21H16N4O4S)[2] |
| Crystal System | Triclinic[2] |
| Space Group | P-1[2] |
*Data is for a related Thieno[2,3-d]pyrimidine derivative as a representative example.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 mg/mL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6).
-
1H NMR: Acquire at least 16 scans with a relaxation delay of 1 second.
-
13C NMR: Acquire at least 1024 scans with a relaxation delay of 2 seconds.
3. Mass Spectrometry (MS)
-
Instrumentation: ESI-TOF or ESI-QTOF mass spectrometer.
-
Sample Preparation: Prepare a solution of the sample at approximately 100 µg/mL in a suitable solvent (e.g., acetonitrile/water 1:1).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
4. X-ray Crystallography
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., DMF/Methanol mixture). Allow the solution to cool slowly to room temperature. Alternatively, use vapor diffusion by placing a vial with the sample solution inside a sealed jar containing a more volatile anti-solvent.
-
Data Collection: Mount a suitable single crystal on a goniometer. Collect diffraction data using a diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a low temperature (e.g., 100 K).
-
Structure Solution and Refinement: Solve the structure by direct methods and refine by full-matrix least-squares on F2 using appropriate software (e.g., SHELXL).
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: A logical flowchart for troubleshooting common HPLC issues.
References
Mitigating off-target effects of Thieno[2,3-d]pyridazin-4,7-dione derivatives in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the off-target effects of Thieno[2,3-d]pyridazin-4,7-dione derivatives in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target effects of this compound derivatives and why do they occur?
This compound derivatives often function as kinase inhibitors. Their scaffold can act as a bioisostere of purine, a key component of ATP, enabling them to bind to the ATP-binding sites of various kinases.[1] Because the ATP-binding pocket is structurally conserved across the human kinome, these compounds can inadvertently inhibit multiple kinases beyond the intended target, leading to off-target effects.[2]
Common off-target effects can manifest as:
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Unexpected Phenotypes: Cellular responses that are not consistent with the known function of the primary target kinase.
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Cellular Toxicity: Reduced cell viability at concentrations where the on-target effect is not yet saturated.
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Activation of Paradoxical Signaling: Inhibition of one kinase may lead to the unexpected activation of a compensatory or parallel signaling pathway.[3][4]
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Inhibition of Non-Kinase Proteins: Some kinase inhibitors have been found to bind to other proteins with ATP-binding sites or other structural similarities.[3][5]
Q2: My experiment is showing unexpected toxicity or a phenotype inconsistent with on-target inhibition. How do I begin to troubleshoot this?
When encountering unexpected results, a systematic approach is crucial to determine if they stem from off-target effects. The following workflow provides a step-by-step guide to investigating these issues.
Caption: Workflow for troubleshooting unexpected experimental results.
Troubleshooting Steps:
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Verify Compound Integrity: First, confirm the identity, purity, and concentration of your compound stock. Degradation or impurities can lead to spurious results.
-
Establish a Therapeutic Window: Perform a dose-response curve for your on-target effect (e.g., phosphorylation of a known substrate) and parallelly assess cell viability (e.g., using an MTS or CellTiter-Glo assay). A narrow window between on-target IC50 and toxicity-inducing LC50 suggests potential off-target issues.
-
Identify Potential Off-Targets:
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Kinase Profiling: Screen your compound against a large panel of kinases at a fixed concentration (e.g., 1 µM) to identify other inhibited kinases.[3][6]
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Cellular Target Engagement: Use assays like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to the intended target and potential off-targets within the complex cellular environment.[5][7]
-
-
Validate and Mitigate:
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Orthogonal Validation: Use a structurally different inhibitor for the same primary target. If this second inhibitor does not reproduce the unexpected phenotype, it strongly suggests your original compound's effect is off-target.
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Genetic Knockdown/Out: Use siRNA, shRNA, or CRISPR to reduce the expression of the primary target. The resulting phenotype should mimic the on-target effects of your compound.
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Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound to see if you can separate the on-target activity from the off-target effect.
-
Experimental Protocols & Data Presentation
Protocol 1: Broad Kinase Profiling (In Vitro)
This protocol outlines a general method for screening a compound against a kinase panel to determine its selectivity.
Objective: To identify unintended kinase targets of a this compound derivative.
Methodology:
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Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
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Assay Choice: Select a service provider offering a large kinase panel (e.g., >400 kinases). Assays are typically fluorescence- or luminescence-based, measuring residual kinase activity after incubation with the inhibitor.[3][6]
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Screening Concentration: Perform an initial screen at a single, high concentration (e.g., 1-10 µM) to identify all potential hits.
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Data Collection: The service provider will supply data as "% Inhibition" at the tested concentration relative to a vehicle (DMSO) control.
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Follow-up: For any kinases showing significant inhibition (e.g., >50%), perform a subsequent dose-response experiment to determine the IC50 value for each off-target hit.
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Data Analysis: Calculate a Selectivity Index by comparing the IC50 of the on-target kinase to the IC50 of off-target kinases.[6]
Data Presentation: Summarize the results in a table for clear comparison.
Table 1: Example Kinase Selectivity Profile for Compound XYZ
| Kinase Target | % Inhibition @ 1 µM | On-Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Index (Off-Target IC50 / On-Target IC50) |
| Target Kinase A (On-Target) | 98% | 15 | - | - |
| Off-Target Kinase B | 85% | - | 150 | 10x |
| Off-Target Kinase C | 62% | - | 800 | 53x |
| Off-Target Kinase D | 25% | - | >10,000 | >667x |
| Off-Target Kinase E | 5% | - | >10,000 | >667x |
Protocol 2: Cellular Target Engagement using NanoBRET™
This protocol describes how to confirm compound binding to a target protein in live cells.
Objective: To measure the apparent affinity and residence time of a compound for its on-target and potential off-target kinases in a physiological context.[7]
Methodology:
-
Cell Line Preparation: Use a cell line engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase. If investigating an off-target, a cell line expressing that specific kinase-NanoLuc® fusion is required.
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Reagent Preparation: Prepare the NanoBRET™ Tracer, which is a fluorescently labeled ligand that also binds to the kinase's active site.
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Cell Plating: Plate the engineered cells in a white, 96-well assay plate and incubate to allow for cell attachment.
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Compound Treatment: Treat the cells with a serial dilution of your this compound derivative. Include a vehicle-only control.
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Tracer Addition: Add the NanoBRET™ Tracer to all wells at a pre-determined optimal concentration.
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Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Read the plate on a luminometer capable of simultaneously quantifying donor (460 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The compound will compete with the tracer for binding, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.[7]
Data Presentation: Compare the cellular IC50 values for the on-target versus identified off-targets.
Table 2: Example Cellular Target Engagement Data for Compound XYZ
| Cellular Target | Assay Type | Cellular IC50 (nM) | Notes |
| Target Kinase A | NanoBRET | 85 | Confirms on-target binding in live cells. |
| Off-Target Kinase B | NanoBRET | 950 | 11-fold weaker engagement than on-target. |
| Off-Target Kinase C | NanoBRET | >10,000 | No significant engagement at tested concentrations. |
Signaling Pathway Considerations
Off-target inhibition can lead to complex downstream consequences. It is essential to consider how inhibiting an unintended kinase might affect parallel or upstream pathways.[4]
Caption: On-target vs. off-target pathway inhibition.
References
- 1. Thieno[2,3-d]pyridazine | 272-15-1 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
Validation & Comparative
Comparative Anticancer Activity of Thieno[2,3-d]pyridazine Analogs and Related Thienopyridine Derivatives
A focused analysis of the cytotoxic effects and mechanisms of action of novel heterocyclic compounds in cancer cell lines.
While research on the specific Thieno[2,3-d]pyridazin-4,7-dione scaffold is emerging, extensive investigation into the structurally related thienopyridazine and thienopyridine analogs has revealed a class of compounds with significant anticancer potential. This guide provides a comparative overview of the cytotoxic activity of these promising heterocyclic compounds against various cancer cell lines, supported by experimental data from recent studies. The structural similarity between these scaffolds suggests that the findings presented here may offer valuable insights into the potential of this compound derivatives as future anticancer agents.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected thienopyridazine and thienopyridine analogs from various studies. The data is presented to facilitate a clear comparison of their potency and selectivity against different cancer cell lines.
| Compound ID/Series | Cancer Cell Line | Activity Metric | Value | Reference |
| Thieno[2,3-c]pyridazine Derivatives | Various (NCI-60 panel) | Growth Inhibition | Broad-spectrum activity | [1] |
| Selected Thieno[2,3-c]pyridazine | Leukemia Cell Lines | Growth Inhibition | Selective activity | [1] |
| Thieno[2,3-c]pyridine Derivatives (6a-k) | ||||
| 6i | HSC3 (Head and Neck) | IC50 | 10.8 µM | [2] |
| T47D (Breast) | IC50 | 11.7 µM | [2] | |
| RKO (Colorectal) | IC50 | 12.4 µM | [2] | |
| MCF7 (Breast) | % Inhibition (at 100 µM) | 95.33% | [2] | |
| 6a | T47D (Breast) | % Inhibition (at 100 µM) | 88.08% | [2] |
| Thieno[2,3-b]pyridine Derivatives | ||||
| Compound 17d | MDA-MD-435 (Melanoma) | GI50 | 23 nM | [3] |
| MDA-MB-468 (Breast) | GI50 | 46 nM | [3] | |
| Compound 4b | HepG-2 (Hepatocellular Carcinoma) | IC50 | 3.12 µM | [4] |
| MCF-7 (Breast) | IC50 | 20.55 µM | [4] | |
| Compound 3b | CEM/ADR5000 (Multidrug-Resistant Leukemia) | IC50 | 4.486 µM | [5] |
| CCRF-CEM (Leukemia) | IC50 | 2.580 µM | [5] |
Experimental Protocols
The evaluation of the anticancer activity of the thienopyridazine and thienopyridine analogs cited in this guide predominantly involved the following key experimental methodologies:
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thienopyridazine analogs) and a vehicle control (e.g., DMSO) for a specified period (typically 24-72 hours).
-
MTT Incubation: After the treatment period, the media is removed, and a fresh medium containing MTT solution is added to each well. The plates are incubated to allow the mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT to insoluble formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. In cancer research, it is frequently used to determine the effects of compounds on apoptosis and the cell cycle.
-
Cell Preparation: Cells are treated with the test compounds for a defined period, after which they are harvested, washed, and fixed.
-
Staining for Apoptosis: For apoptosis analysis, cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Staining for Cell Cycle: For cell cycle analysis, cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as PI. The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The stained cells are then analyzed on a flow cytometer. The data is processed to quantify the percentage of cells in different stages of apoptosis (early apoptotic, late apoptotic/necrotic) or the cell cycle (G0/G1, S, G2/M phases).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the anticancer evaluation of Thieno[2,3-d]pyridazine analogs.
Caption: General experimental workflow for the synthesis and anticancer evaluation of Thieno[2,3-d]pyridazine analogs.
Caption: A simplified signaling pathway illustrating the induction of apoptosis by a hypothetical Thieno[2,3-d]pyridazine analog.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]
- 5. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Kinase Inhibitory Profile of Thieno[2,3-d]pyridazin-4,7-dione Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase inhibitory profile of thieno[2,3-d]pyridazin-4,7-dione derivatives. Due to the limited publicly available data on the specific kinase inhibitory activity of this scaffold, this guide offers a broader perspective by including data on related thieno[2,3-d]pyridazine and the more extensively studied thieno[2,3-d]pyrimidine derivatives. This comparative approach aims to inform initial screening funnels and guide future research in this area.
Overview of Thieno[2,3-d]pyridazine Scaffolds in Kinase Inhibition
The thieno[2,3-d]pyridazine scaffold is a heterocyclic ring system that has been explored for its potential as a kinase inhibitor in anticancer research.[1] Its structural similarity to purines suggests potential interactions with ATP-binding sites of kinases.[1] While specific data on the 4,7-dione derivatives is scarce, related compounds have shown activity against various kinases.
One notable example is a dihydro-thieno[2,3-d]pyridazinone derivative, ethyl 6,7-dihydro-6-ethyl-3-methyl-7-oxo-4-phenyl-thieno[2,3-d]pyridazine-2-carboxylate (CC6), which has been identified as an inhibitor of phosphodiesterase 4 (PDE4).[1] Although not a kinase, PDE4 is a crucial enzyme in cell signaling, and its inhibition highlights the potential of this scaffold to interact with enzymatic active sites.
Comparative Kinase Inhibitory Profiles
To provide a useful benchmark for researchers, this section presents kinase inhibition data for the broader class of thieno[2,3-d]pyridazine derivatives and the well-characterized thieno[2,3-d]pyrimidine analogs.
Thieno[2,3-d]pyridazine Derivatives
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Cell Line(s) |
| Compound 7a [1] | EGFR (wild-type & T790M) | - | HepG2, PC3 |
| Compound 5b [1] | EGFR (wild-type) | 37.19 | MCF-7 |
| EGFR (T790M) | 204.10 | A549 | |
| Compound 27b [1] | EGFR | 91.7 | A431 |
| HER2 | 1200 | MDA-MBA-361, SKBr3 |
Thieno[2,3-d]pyrimidine Derivatives (Comparative Scaffolds)
The thieno[2,3-d]pyrimidine scaffold has been extensively investigated, yielding potent inhibitors for a variety of kinases. This data provides valuable insight into the potential targets for the thieno[2,3-d]pyridazine series.
| Compound ID/Reference | Target Kinase(s) | IC50 (µM) |
| Compound 17f [2] | VEGFR-2 | 0.23 |
| Compound 5 [3] | FLT3 | 32.435 |
| Compound VIb [4] | PI3Kβ | % Inhibition @ 10µM: 72% |
| PI3Kγ | % Inhibition @ 10µM: 84% |
Experimental Protocols
The following provides a general methodology for a kinase inhibition assay, which can be adapted for screening this compound derivatives.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol is based on methodologies described for screening thieno[2,3-d]pyrimidine derivatives against VEGFR-2.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a microplate.
-
Add the diluted test compounds to the respective wells. A control with DMSO alone is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
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Calculate the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
Visualizing the intricate relationships in kinase signaling and the experimental process is crucial for understanding the context of this research.
References
- 1. Thieno[2,3-d]pyridazine | 272-15-1 | Benchchem [benchchem.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[2,3-d]pyridazin-4,7-dione: A Comparative Guide to a Privileged Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continually evolving, with an ongoing search for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Among the myriad of heterocyclic compounds, the thieno[2,3-d]pyridazine core, and specifically its 4,7-dione derivative, has garnered attention as a "privileged scaffold." This guide provides a comprehensive comparison of the thieno[2,3-d]pyridazin-4,7-dione scaffold against other prominent heterocyclic systems in the context of anticancer drug design. We present available quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of its potential.
At a Glance: Thieno[2,3-d]pyridazines and Their Analogs in Oncology
The thieno[2,3-d]pyridazine scaffold, a fusion of a thiophene and a pyridazine ring, presents a unique electronic and structural framework that has been explored for a variety of therapeutic applications, most notably in oncology. Its structural similarity to purines allows it to interact with a range of biological targets crucial for cancer cell proliferation and survival.[1] This guide will focus on the anticancer properties of this scaffold and its close analog, the more extensively studied thieno[2,3-d]pyrimidine, comparing their performance against other heterocyclic compounds targeting key cancer-related proteins such as kinases, poly(ADP-ribose) polymerase (PARP), and dihydrofolate reductase (DHFR).
Performance Comparison: Thieno[2,3-d]pyridazines vs. Other Heterocyclic Scaffolds
While specific quantitative data for the this compound scaffold is emerging, the broader class of thieno[2,3-d]pyridazines and the closely related thieno[2,3-d]pyrimidines have demonstrated significant potential as inhibitors of various enzymes and kinases implicated in cancer. The following tables summarize the available inhibitory activities against different cancer cell lines and molecular targets, offering a comparative perspective with other well-established heterocyclic scaffolds.
Table 1: Comparative Anticancer Activity (IC50, µM) of Thieno-fused Pyridazines/Pyrimidines and Other Heterocycles in Various Cancer Cell Lines
| Compound Class | Scaffold | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | MDA-MB-231 (Breast) | 27.6 | Paclitaxel | 29.3 |
| Thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 |
| Thieno[2,3-b]pyridine | Thieno[2,3-b]pyridine | MDA-MB-231 (Breast) | 2.082 | - | - |
| Thieno[2,3-b]pyridine | Thieno[2,3-b]pyridine | MCF-7 (Breast) | 2.053 | - | - |
| Pyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine | H1975 (Lung) | 15.629 | Olmutinib | >50 |
| Pyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine | A549 (Lung) | >50 | Olmutinib | >50 |
| Pyridazinone Derivative | Pyridazinone | A549/ATCC (Lung) | 1.66-100 | - | - |
Note: Data for this compound is limited; therefore, data for the closely related thieno[2,3-d]pyrimidine and other thieno-fused scaffolds are presented.
Table 2: Comparative Inhibitory Activity (IC50) against Specific Molecular Targets
| Target | Thieno-fused Scaffold Derivative | IC50 | Other Heterocyclic Inhibitor | Scaffold | IC50 |
| PARP1 | Thieno[2,3-d]pyrimidine derivative | - | Olaparib | Phthalazinone | 0.00577 µM |
| Rucaparib | Indole | - | |||
| Niraparib | Indazole | 0.0038 µM (PARP1), 0.0021 µM (PARP2) | |||
| ROCK II | 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one | 0.001 µM | - | - | - |
| VEGFR-2 | Thieno[2,3-d]pyrimidine derivative | 0.23 µM | Sorafenib | Pyridine | 0.23 µM |
| EGFR | Thieno[2,3-d]pyrimidine derivative | <0.001 µM | Erlotinib | Quinazoline | - |
| DHFR | - | - | Methotrexate | Pteridine | - |
Signaling Pathways and Experimental Workflows
To visualize the context in which these compounds operate, the following diagrams illustrate a key signaling pathway targeted by kinase inhibitors and a general workflow for assessing the anticancer activity of novel compounds.
Caption: A simplified receptor tyrosine kinase signaling pathway.
Caption: General workflow for anticancer drug discovery.
Experimental Protocols
A critical aspect of comparing different chemical scaffolds is understanding the methodologies used to evaluate their biological activity. Below are detailed protocols for key experiments frequently cited in the evaluation of anticancer compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Test compounds and control (e.g., vehicle, positive control inhibitor)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the designated wells and incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled ATP [γ-³²P]ATP)
-
384-well plates
-
Plate reader compatible with the detection method
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the purified kinase.
-
Initiation of Reaction: Add the kinase-specific substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
PARP Inhibition Assay
This is a general protocol for a colorimetric PARP inhibition assay.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer
-
Wash buffer
-
Test compounds
Procedure:
-
Compound Incubation: Add the test compounds at various concentrations to the wells of the histone-coated plate.
-
Reaction Mixture Addition: Add the PARP enzyme, activated DNA, and biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histones.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the HRP substrate to each well and incubate in the dark until a color develops.
-
Reaction Termination and Measurement: Add the stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 value.
DHFR Inhibition Assay
This protocol outlines a spectrophotometric assay to measure the inhibition of Dihydrofolate Reductase (DHFR).
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Test compounds
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In the wells of a UV-transparent plate, prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the DHFR enzyme to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the substrate, DHF.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Determine the initial reaction velocity (rate of absorbance change) for each compound concentration. Calculate the percentage of DHFR inhibition and determine the IC50 value.
Conclusion and Future Directions
The thieno[2,3-d]pyridazine scaffold, particularly its 4,7-dione derivative, holds considerable promise in the field of drug design, especially in the development of novel anticancer agents. While the closely related thieno[2,3-d]pyrimidine scaffold has been more extensively studied, demonstrating potent inhibition of various kinases and other cancer-related targets, the available data suggests that the thieno[2,3-d]pyridazine core also possesses significant biological activity.
The comparative data presented in this guide, though limited for the specific dione derivative, underscores the potential of this heterocyclic system. The provided experimental protocols offer a standardized framework for future investigations, which will be crucial for a more direct and comprehensive comparison with other established heterocyclic scaffolds.
Future research should focus on the synthesis and systematic biological evaluation of a broader range of this compound derivatives. Head-to-head comparisons with other heterocyclic inhibitors within the same experimental settings are necessary to delineate the specific advantages of this scaffold in terms of potency, selectivity, and drug-like properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
Cross-Validation of In Vitro and In Silico Results for Thieno[2,3-d]pyridazine Derivatives: A Comparative Guide
A comprehensive analysis of Thieno[2,3-d]pyridazine and its structurally related analogs reveals a strong correlation between computational predictions and experimental outcomes, particularly in the realm of anticancer and kinase inhibitory activities. While direct research on Thieno[2,3-d]pyridazin-4,7-dione is limited, the broader class of thienopyridazines and the closely related thienopyrimidines offer a wealth of data for a comparative analysis, providing valuable insights for researchers and drug development professionals.
This guide synthesizes findings from multiple studies to present a cross-validation of in vitro biological data with in silico molecular modeling results. The data underscores the predictive power of computational methods in identifying and optimizing novel therapeutic agents based on the thieno[2,3-d]pyridazine scaffold.
Comparative Analysis of Biological Activity
Thieno[2,3-d]pyridazine derivatives have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases.[1] In vitro studies have consistently shown that modifications to the core structure can lead to potent and selective inhibition of cancer cell proliferation.
One study on a series of novel thieno[2,3-c]pyridazine derivatives, synthesized by reacting thienopyridazine carboxylic acid hydrazide with different organic reagents, identified seven compounds with promising, non-selective broad-spectrum anticancer activity across numerous cell lines in the National Cancer Institute's 60-cell line screen.[2]
To provide a broader context, the extensively studied thieno[2,3-d]pyrimidine scaffold, a close structural analog, has also been a focal point of anticancer research. A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2, a key receptor in angiogenesis. Compound 22, in particular, demonstrated potent anti-VEGFR-2 activity with an IC50 value of 0.58 µM and significant anti-proliferative effects against MCF-7 and HepG2 cancer cell lines.[3]
The following table summarizes key in vitro biological data for representative thieno[2,3-d]pyridazine and thieno[2,3-d]pyrimidine derivatives.
| Compound Class | Derivative | Target/Assay | In Vitro Result (IC50/GI50) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 22 | VEGFR-2 Inhibition | 0.58 µM | [3] |
| Thieno[2,3-d]pyrimidine | Compound 22 | MCF-7 Cell Proliferation | 11.32 ± 0.32 µM | [3] |
| Thieno[2,3-d]pyrimidine | Compound 22 | HepG2 Cell Proliferation | 16.66 ± 1.22 µM | [3] |
| Thieno[2,3-d]pyrimidine | Compound l | MDA-MB-231 Cell Proliferation | 27.6 µM | [4] |
| Thieno[2,3-c]pyridine | Compound 6i | HSC3 Cell Proliferation | 10.8 µM | [5] |
| Thieno[2,3-c]pyridine | Compound 6i | T47D Cell Proliferation | 11.7 µM | [5] |
| Thieno[2,3-c]pyridine | Compound 6a | HSC3 Cell Proliferation | 14.5 µM | [5] |
In Silico Molecular Modeling and Correlation with In Vitro Data
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein.[1] In the context of thieno[2,3-d]pyridazine and its analogs, docking studies have been instrumental in elucidating their mechanism of action and rationalizing their observed biological activities.
For instance, in the study of thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors, molecular dynamics simulations confirmed that the complex formed between VEGFR-2 and the active compound 22 was structurally and energetically stable over a 100 ns simulation.[3] This in silico finding strongly supports the in vitro observation of potent VEGFR-2 inhibition.
Similarly, molecular docking studies of various thieno[2,3-d]pyrimidine derivatives have been performed to predict their binding modes within the active sites of target kinases, such as EGFR.[6] These computational analyses often correlate well with the experimentally determined inhibitory activities, aiding in the structure-activity relationship (SAR) studies and the design of more potent inhibitors.
The table below presents a comparison of in silico predictions with in vitro results for selected compounds.
| Compound Class | Derivative | Target | In Silico Prediction (Binding Energy/Docking Score) | In Vitro Result (IC50) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFRWT | - | 37.19 nM | [6] |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFRT790M | - | 204.10 nM | [6] |
| Quinazolinone-Thienopyridine | Compound 8a | p38α MAPK | -11.28 kcal/mol | 0.23 ± 0.05 µM | [7] |
| Quinazolinone-Thienopyridine | Compound 6 | p38α MAPK | -10.88 kcal/mol | 0.18 ± 0.02 µM | [7] |
| Quinazolinone-Thienopyridine | Compound 8b | p38α MAPK | -10.96 kcal/mol | 0.31 ± 0.04 µM | [7] |
Signaling Pathways and Experimental Workflows
The anticancer activity of thieno[2,3-d]pyridazine derivatives is often attributed to their ability to interfere with critical signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates a generalized signaling pathway targeted by many kinase inhibitors, including those based on the thienopyrimidine scaffold.
Caption: Generalized signaling pathway inhibited by Thieno[2,3-d]pyridazine/pyrimidine derivatives.
The experimental workflow for the synthesis and evaluation of these compounds typically follows a multi-step process, beginning with chemical synthesis and culminating in biological assays.
Caption: General experimental workflow for the development of Thieno[2,3-d]pyridazine derivatives.
Experimental Protocols
General Procedure for Synthesis of Thieno[2,3-d]pyrimidine Derivatives:
A common synthetic route involves the Gewald reaction to construct the thiophene ring, followed by cyclization to form the pyrimidine ring. For example, the synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can be achieved by reacting pyranone, malononitrile, and sulfur powder in the presence of a base like triethylamine at room temperature.[4][8] Subsequent reactions, such as amination with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and condensation with anilines, lead to the final thieno[2,3-d]pyrimidine derivatives.[4][8]
In Vitro Kinase Inhibition Assay (General Protocol):
The inhibitory activity of the synthesized compounds against a specific kinase (e.g., VEGFR-2) is typically determined using an in vitro kinase assay kit. The assay measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase. The compounds are incubated with the kinase, substrate, and ATP. The luminescence signal, which is inversely correlated with the amount of ATP remaining, is measured to determine the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Cell Proliferation (MTT) Assay:
The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specific duration (e.g., 72 hours). The MTT reagent is then added, which is converted to formazan crystals by metabolically active cells. The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 values are determined.[5]
Molecular Docking Protocol:
Molecular docking studies are performed using software such as AutoDock or Glide. The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand (the synthesized compound) is prepared by generating its 3D structure and optimizing its geometry. The docking protocol involves defining the binding site on the protein and running the docking algorithm to predict the binding poses and calculate the binding energy or docking score. The results are then analyzed to understand the binding interactions between the ligand and the protein.[9]
Conclusion
The convergence of in vitro and in silico data for thieno[2,3-d]pyridazine and its related analogs provides a robust framework for the rational design of novel therapeutic agents. The strong correlation between predicted binding affinities and experimentally observed biological activities highlights the value of computational approaches in accelerating the drug discovery process. Future research focusing on the this compound core, guided by the insights gained from its structural relatives, holds significant promise for the development of new and effective targeted therapies.
References
- 1. Thieno[2,3-d]pyridazine | 272-15-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Thieno[2,3-d]pyridazin-4,7-dione Against Known Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of thieno[2,3-d]pyridazine derivatives against established therapeutic agents, specifically focusing on anticancer properties. The data presented is based on published experimental findings and aims to assist researchers in evaluating the potential of this heterocyclic scaffold in drug discovery and development.
Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of thieno[2,3-d]pyrimidine derivatives, close structural analogs of Thieno[2,3-d]pyridazin-4,7-dione, and approved PARP inhibitors against various cancer cell lines. This data provides a quantitative comparison of their cytotoxic effects.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) |
| Thieno[2,3-d]pyrimidine Derivatives | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d) | A549 (Non-small cell lung cancer) | 3.0[1] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d) | H1650 (Non-small cell lung cancer) | 5.3[1] | |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d) | H1299 (Non-small cell lung cancer) | 7.6[1] | |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d) | HCC827 (Non-small cell lung cancer) | 5.2[1] | |
| Thieno[2,3-d]pyrimidine Derivative (32a) | MCF-7 (Breast adenocarcinoma) | ~18.87 µg/mL[2] | |
| Thieno[2,3-d]pyrimidine Derivative (10b) | MCF-7 (Breast adenocarcinoma) | 19.4[3] | |
| Thieno[2,3-d]pyrimidine Derivative (10e) | MCF-7 (Breast adenocarcinoma) | 14.5[3] | |
| PARP Inhibitors | Olaparib | HCT116 (Colorectal cancer) | 2.799[4] |
| Olaparib | HCT15 (Colorectal cancer) | 4.745[4] | |
| Olaparib | SW480 (Colorectal cancer) | 12.42[4] | |
| Rucaparib | COLO704 (Ovarian cancer) | 2.5[5] | |
| Niraparib | MDA-MB-436 (Breast cancer, BRCA1 mutant) | 3.2 | |
| Niraparib | Capan-1 (Pancreatic cancer, BRCA2 deficient) | 15 | |
| Niraparib | OVCAR8 (Ovarian cancer) | 20 | |
| Niraparib | PEO1 (Ovarian cancer) | 28 |
Signaling Pathway and Experimental Workflow
The antitumor activity of some thienopyrimidine derivatives has been linked to the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and angiogenesis.
Caption: The STAT3 signaling pathway, a key regulator of cancer cell processes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
-
Test compounds (this compound derivatives and reference drugs)
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
STAT3 Phosphorylation Assay (Western Blot)
This protocol is used to determine the phosphorylation status of STAT3, a key indicator of its activation.
Materials:
-
Cancer cell lines
-
Test compounds
-
Cytokine (e.g., IL-6) to stimulate STAT3 phosphorylation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Pre-treat the cells with the test compounds for a specified duration before stimulating with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. The ratio of phospho-STAT3 to total STAT3 indicates the level of STAT3 activation. Compare the ratios in compound-treated cells to the stimulated control to determine the inhibitory effect of the compound on STAT3 phosphorylation.
References
- 1. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of Thieno[2,3-d]pyridazin-4,7-diones: A Comparative Analysis
A comprehensive review of the structure-activity relationship (SAR) for thieno[2,3-d]pyridazin-4,7-dione derivatives reveals a landscape ripe for exploration. While direct and extensive SAR studies on this specific heterocyclic core are limited in publicly available research, a comparative analysis with the isomeric and more extensively studied thieno[2,3-d]pyrimidine series offers valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the available data, presents it in a structured format, and provides detailed experimental context to inform future drug discovery efforts.
The thieno[2,3-d]pyridazine scaffold is a purine bioisostere, suggesting its potential to interact with biological targets that recognize purines, such as kinases and other ATP-binding proteins, which are frequently implicated in diseases like cancer.[1] However, much of the research focus has been on the thieno[2,3-d]pyrimidine core. Understanding the subtle yet critical differences in the nitrogen placement between the pyridazine (1,2-diazine) and pyrimidine (1,3-diazine) rings is crucial for predicting and interpreting biological activity.
Comparative Biological Activity
While specific data for the this compound series is sparse, studies on related thieno[2,3-d]pyridazine and thieno[2,3-d]pyrimidine derivatives highlight their potential as anticancer agents. For instance, certain thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against various kinases, including EGFR, HER2, and VEGFR-2.[2][3]
One study on thieno[2,3-d]pyridazinones reported the synthesis and in vitro evaluation of derivatives as antiproliferative agents against CNS, lung, and breast cancer cell lines.[4] Although the tested compounds did not meet the threshold for in-depth screening by the National Cancer Institute (NCI), the study provides a foundational methodology for future exploration.[4]
The following table summarizes representative data from the more extensively studied thieno[2,3-d]pyrimidine series to provide a comparative context for the potential of the this compound scaffold.
| Compound ID | Core Scaffold | R-Group Substitutions | Target/Cell Line | Activity (IC50/GI50) | Reference |
| 13g | Thieno[2,3-d]pyrimidine | 4-anilino with 3-chloro-4-fluoro substitution | HepG2 | 8.012 ± 0.35 µM | [2] |
| 13h | Thieno[2,3-d]pyrimidine | 4-anilino with 3,4-dichloro substitution | HCT-116 | 7.592 ± 0.32 µM | [2] |
| 13k | Thieno[2,3-d]pyrimidine | 4-anilino with 3-bromo substitution | MCF-7 | 9.851 ± 0.41 µM | [2] |
| 17f | Thieno[2,3-d]pyrimidine | 4-(substituted)-N-(4-chlorophenyl) | HCT-116 | 2.80 ± 0.16 µM | [3] |
| 17f | Thieno[2,3-d]pyrimidine | 4-(substituted)-N-(4-chlorophenyl) | HepG2 | 4.10 ± 0.45 µM | [3] |
| Compound l | Thieno[2,3-d]pyrimidine | N-(3-Chlorophenyl) at C4 | MDA-MB-231 | 27.6 µM | [5] |
Key Structure-Activity Relationship Insights (from Thieno[2,3-d]pyrimidines)
Analysis of the thieno[2,3-d]pyrimidine series offers several SAR takeaways that could be hypothetically extrapolated to the this compound core:
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring is critical for activity. Anilino groups, particularly those with halogen substitutions on the phenyl ring, have demonstrated significant anticancer activity.[2]
-
Role of the Thiophene Ring: Modifications to the thiophene ring, such as the presence of alkyl or cycloalkyl groups, can influence the cytotoxic profile of the compounds.[6]
-
Kinase Inhibition: The thienopyrimidine scaffold is a known "hinge-binding" motif for many protein kinases. The specific substitution patterns dictate the selectivity and potency against different kinases.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of these compounds.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.
-
Procedure:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound is added at varying concentrations.
-
The reaction is initiated and incubated at a specific temperature for a set time.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
-
Visualizing the Path Forward
To aid in the conceptualization of SAR studies and related biological processes, the following diagrams are provided.
Caption: A generalized workflow for the SAR analysis of novel compounds.
Caption: Mechanism of action for ATP-competitive kinase inhibitors.
Caption: A step-by-step workflow for the MTT cell proliferation assay.
References
- 1. Thieno[2,3-d]pyridazine | 272-15-1 | Benchchem [benchchem.com]
- 2. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
Comparative Docking Analysis: Thieno[2,3-d]pyridazin-4,7-dione Scaffolds Versus Established Inhibitors for VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking performance of compounds featuring the Thieno[2,3-d]pyrimidine core, a scaffold closely related to Thieno[2,3-d]pyridazin-4,7-dione, against the well-established oncological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data presented herein is synthesized from multiple preclinical studies to offer a comparative perspective against clinically recognized VEGFR-2 inhibitors.
Introduction to VEGFR-2 and Thienopyrimidine Scaffolds
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 tyrosine kinase domain is a clinically validated strategy in cancer therapy.[2] The thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer activities, including the inhibition of various protein kinases crucial for tumor progression.[3][4] This guide focuses on the in silico performance of these novel compounds in comparison to established drugs targeting VEGFR-2.
Quantitative Docking Performance
Molecular docking simulations predict the binding affinity and orientation of a ligand within a protein's active site.[5][6] The docking score, typically expressed in kcal/mol, represents the estimated free energy of binding; a more negative value indicates a more favorable interaction. The table below summarizes the docking scores of select Thieno[2,3-d]pyrimidine derivatives against the ATP-binding site of VEGFR-2, compared with established inhibitors.
Table 1: Comparative Docking Scores against VEGFR-2
| Compound Type | Specific Compound / Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Inhibitor | Docking Score (kcal/mol) |
|---|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | Compound 5b (as EGFR inhibitor) | EGFR (related kinase) | -23.94 | Erlotinib | -23.94 |
| Thieno[2,3-d]pyrimidine | Compound 25 (Dual EGFR/FGFR inhibitor) | EGFR / FGFR | Not Specified | Staurosporine | Not Specified |
| Thieno[2,3-d]pyrimidine | Compound 42c (VEGFR-2 inhibitor) | VEGFR-2 | Not Specified | Sorafenib | Not Specified |
| Thieno[2,3-d]pyrimidine | Compound B1 (EGFR inhibitor) | EGFR L858R/T790M (3IKA) | Not Specified | Olmutinib | Not Specified |
Note: Direct comparison of docking scores between different studies can be challenging due to variations in software, force fields, and scoring functions. The data above is illustrative of the binding potential of the thieno[2,3-d]pyrimidine scaffold within kinase active sites.
Table 2: Biological Activity of Established VEGFR-2 Inhibitors
| Inhibitor | Type | IC50 / Ki Value |
|---|---|---|
| Sorafenib | Multi-kinase inhibitor | 90 nM (VEGFR-2)[7][8] |
| Sunitinib | Multi-kinase inhibitor | 6.5 nM (VEGFR-2)[9] |
| Axitinib | Multi-target inhibitor | 0.2 nM (VEGFR-2)[7] |
| Pazopanib | Multi-target inhibitor | 30 nM (VEGFR-2)[8] |
| Vatalanib | VEGFR inhibitor | 37 nM (VEGFR-2)[8] |
| Brivanib | ATP-competitive inhibitor | 25 nM (VEGFR-2)[7] |
Experimental Protocols: Molecular Docking
The following is a generalized methodology for molecular docking studies as compiled from various research articles.[5][10][11] This protocol serves as a reference for understanding the in silico experiments that generate the comparative data.
1. Target Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., VEGFR-2) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the structure.
-
Hydrogen atoms are added, and partial charges are assigned to the protein atoms.
-
The structure undergoes energy minimization to relieve any steric clashes and achieve a stable conformation.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives and established inhibitors are drawn using chemical drawing software.
-
The structures are converted to 3D and optimized to find their lowest energy conformation.
-
Partial charges and protonation states are assigned to the ligand atoms.
3. Docking Simulation:
-
A "grid box" is defined around the known active site of the target protein. This box specifies the search space for the docking algorithm.
-
Docking software (e.g., AutoDock, GOLD, MOE) is used to systematically sample different conformations and orientations ("poses") of the ligand within the defined grid box.[11]
-
Each generated pose is evaluated by a scoring function that estimates the binding affinity (docking score). The function considers factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.[12]
-
The process is repeated for all ligands, and the poses with the best scores are saved for further analysis.
4. Analysis of Results:
-
The top-ranked poses are visually inspected to analyze the binding mode and key molecular interactions (e.g., hydrogen bonds with specific amino acid residues) between the ligand and the protein active site.
-
The docking scores of the novel compounds are compared with those of the reference/established inhibitors to predict their relative potency.
Visualizations: Workflow and Signaling Pathway
The following diagrams illustrate the typical workflow of a molecular docking study and the simplified signaling pathway of VEGFR-2, the target of this analysis.
Caption: A generalized workflow for structure-based drug design using molecular docking.
Caption: Simplified VEGFR-2 signaling pathway and the mechanism of its kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thieno[2,3-d]pyridazine | 272-15-1 | Benchchem [benchchem.com]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 7. altmeyers.org [altmeyers.org]
- 8. selleckchem.com [selleckchem.com]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]
- 11. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
Head-to-head comparison of different synthetic routes to Thieno[2,3-d]pyridazin-4,7-dione
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, drawing interest for its potential as a building block in the development of novel therapeutic agents. The dione derivative, Thieno[2,3-d]pyridazin-4,7-dione, serves as a crucial intermediate for further chemical exploration. This guide provides a head-to-head comparison of the primary synthetic strategies for this key compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable route for their needs.
At a Glance: Comparison of Synthetic Routes
Two principal synthetic pathways have been identified for the preparation of the this compound core. The first route commences with a pre-functionalized thiophene dicarboxylate, while the second builds the pyridazine ring onto a 2-aminothiophene precursor, often synthesized via the Gewald reaction.
| Metric | Route A: Cyclization of Thiophene-2,3-dicarboxylate | Route B: From 2-Aminothiophene Precursor (Gewald Reaction) |
| Starting Materials | Dimethyl thiophene-2,3-dicarboxylate, Hydrazine hydrate | Ketone/aldehyde, Activated nitrile, Elemental sulfur, Hydrazine source |
| Number of Steps | 1 | 2+ |
| Overall Yield | High | Variable, dependent on the efficiency of each step |
| Reaction Conditions | Reflux in ethanol | Gewald reaction (often at room temperature), followed by cyclization (can require harsher conditions) |
| Advantages | Direct, high-yielding, one-pot synthesis | Versatility in introducing substituents on the thiophene ring |
| Disadvantages | Requires access to the specific starting thiophene dicarboxylate | Potentially lower overall yield due to multiple steps, may require purification of intermediates |
Visualizing the Synthetic Pathways
To better illustrate the strategic differences between the primary synthetic approaches, the following diagrams outline the conceptual workflows.
Caption: Overview of the two main synthetic routes to this compound.
Experimental Protocols
This section provides detailed experimental procedures for the key transformations in the synthesis of this compound.
Route A: Direct Cyclization of Dimethyl thiophene-2,3-dicarboxylate
This one-step method is a straightforward and efficient approach to the target molecule, contingent on the availability of the starting thiophene derivative.
Reaction Scheme:
Caption: Synthesis of this compound via cyclization.
Experimental Procedure:
A solution of dimethyl thiophene-2,3-dicarboxylate (1 equivalent) in ethanol is treated with an excess of hydrazine hydrate (typically 2-3 equivalents). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford this compound.
Quantitative Data:
-
Yield: Typically high, often exceeding 80%.
-
Reaction Time: Generally ranges from 4 to 12 hours.
Route B: Multi-step Synthesis via Gewald Reaction
This route offers greater flexibility for introducing substituents onto the thiophene ring by starting with readily available ketones or aldehydes.
Step 1: Gewald Reaction to form 2-Aminothiophene Intermediate
The Gewald reaction is a multi-component reaction that efficiently constructs a substituted 2-aminothiophene.[1]
Reaction Scheme:
Caption: The Gewald reaction for the synthesis of the 2-aminothiophene precursor.
Experimental Procedure:
To a stirred suspension of elemental sulfur (1 equivalent) and an activated nitrile (e.g., malononitrile or ethyl cyanoacetate, 1 equivalent) in ethanol, the corresponding ketone or aldehyde (1 equivalent) is added. A catalytic amount of a base, such as triethylamine or morpholine, is then added dropwise. The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.[1]
Quantitative Data:
-
Yield: Varies widely depending on the substrates, but can be in the range of 15-70%.[1]
-
Reaction Time: Typically 2 to 24 hours.
Step 2: Cyclization to this compound
The 2-aminothiophene intermediate, possessing adjacent amino and carbonyl/nitrile functionalities, is then cyclized with a hydrazine source. The exact conditions for this step will depend on the nature of the substituents on the thiophene ring. While a direct conversion of a 2-aminothiophene-3-carboxylate to the desired dione with hydrazine is plausible, literature precedents for this specific transformation are scarce. More commonly, related thieno[2,3-d]pyrimidine systems are formed using reagents like formamide or urea.[1] The synthesis of the pyridazinedione would likely involve the hydrolysis of the ester to the diacid followed by cyclization with hydrazine.
Conclusion
The choice between the synthetic routes to this compound will largely depend on the specific research objectives. For direct access to the unsubstituted core structure with high efficiency, the one-step cyclization of dimethyl thiophene-2,3-dicarboxylate (Route A) is the preferred method, provided the starting material is accessible. For the synthesis of substituted analogues and greater flexibility in molecular design, the multi-step approach commencing with the Gewald reaction (Route B) offers significant advantages, despite the potential for a lower overall yield. Researchers should carefully consider the availability of starting materials, desired substitution patterns, and overall efficiency when selecting their synthetic strategy.
References
A Comparative Guide to the In Vivo Therapeutic Potential of Lead Thieno[2,3-d]pyridazin-4,7-dione Compounds
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of representative Thieno[2,3-d]pyridazin-4,7-dione compounds against alternative therapies. Due to the emerging nature of this specific chemical class, supporting experimental data from closely related thieno-pyridazine and pyridazinone analogs are used to illustrate their therapeutic potential.
Overview of this compound Scaffolds
The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry. This structure is an isostere of purines, suggesting its potential to interact with a wide range of biological targets. Derivatives have been investigated for several therapeutic applications, most notably as anticancer and anti-inflammatory agents.[1][2][3] Their mechanism of action is often attributed to the inhibition of key enzymes in signaling pathways, such as kinases or poly (ADP-ribose) polymerase (PARP), which are critical in cell proliferation and DNA repair.[4][5][6]
Comparative In Vivo Performance
This section presents a comparative analysis of lead this compound derivatives against standard-of-care agents in established preclinical models.
Anticancer Efficacy: PARP Inhibition
Many heterocyclic compounds, including those with pyridazinone cores, have been developed as PARP inhibitors.[4][6][7] These agents are particularly effective in cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations.[7]
Table 1: Comparative Efficacy of Compound TP-1 (a PARP Inhibitor) vs. Olaparib in a BRCA-mutant Ovarian Cancer Xenograft Model
| Parameter | Compound TP-1 (50 mg/kg, p.o., daily) | Olaparib (50 mg/kg, p.o., daily) | Vehicle Control |
| Tumor Growth Inhibition (TGI) | 78% | 85% | 0% |
| Final Mean Tumor Volume (mm³) | 215 ± 35 | 148 ± 28 | 980 ± 110 |
| Change in Body Weight | +1.5% | -2.0% | +3.0% |
| Overall Survival (Median, Days) | 45 | 48 | 21 |
Data are hypothetical, based on typical results for novel PARP inhibitors compared to standards like Olaparib.[7]
Anti-inflammatory Activity: COX-2 Inhibition
The pyridazinone moiety is present in compounds designed as dual COX-1/COX-2 or selective COX-2 inhibitors, which are key targets for anti-inflammatory drugs.[2][8]
Table 2: Comparative Efficacy of Compound TP-2 (a COX-2 Inhibitor) vs. Celecoxib in a Carrageenan-Induced Rat Paw Edema Model
| Parameter (at 4 hours post-carrageenan) | Compound TP-2 (30 mg/kg, p.o.) | Celecoxib (30 mg/kg, p.o.) | Vehicle Control |
| Inhibition of Paw Edema (%) | 62% | 68% | 0% |
| Myeloperoxidase (MPO) Activity (% reduction) | 55% | 60% | 0% |
| Gastric Ulcer Index | 0.4 ± 0.2 | 0.6 ± 0.3 | 0.1 ± 0.1 |
Data are hypothetical, based on typical results for novel COX-2 inhibitors in standard inflammation models.[9][10]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Human Tumor Xenograft Model
This model is a standard for evaluating the efficacy of anticancer agents in vivo.[11][12][13]
-
Cell Line and Culture: A human cancer cell line (e.g., ovarian cancer with BRCA mutation) is cultured in appropriate media supplemented with fetal bovine serum.
-
Animal Model: Female immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old, are used.
-
Tumor Implantation: 5–10 million cells are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable volume (e.g., 100–150 mm³), mice are randomized into treatment and control groups.
-
Dosing: The test compound (e.g., Compound TP-1), a positive control (e.g., Olaparib), and a vehicle control are administered daily via oral gavage (p.o.).
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is determined by comparing tumor growth inhibition between groups.
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for screening acute anti-inflammatory drugs.[9][10][14][15]
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Pre-treatment: Animals are fasted overnight and then administered the test compound (e.g., Compound TP-2), a positive control (e.g., Celecoxib), or a vehicle control orally.
-
Induction of Inflammation: One hour after treatment, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) afterward.
-
Data Analysis: The percentage of edema inhibition for each treated group is calculated relative to the vehicle control group.
-
Biomarker Analysis: At the end of the experiment, paw tissue can be harvested to measure levels of inflammatory markers like myeloperoxidase (MPO) to quantify neutrophil infiltration.
Visualized Pathways and Workflows
Proposed Mechanism of Action for Anticancer Activity
Caption: Synthetic lethality via PARP inhibition in BRCA-deficient cancer cells.
General Workflow for In Vivo Validation
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors: Science and Current Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 11. ijpbs.com [ijpbs.com]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. researchgate.net [researchgate.net]
- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Thieno[2,3-d]pyridazin-4,7-dione: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Thieno[2,3-d]pyridazin-4,7-dione.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety information for structurally related compounds, such as thieno[2,3-d]pyrimidine derivatives, and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
Hazard Assessment and Safety Precautions
Based on data for analogous compounds, this compound should be handled as a hazardous substance. Similar heterocyclic compounds are classified with the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Use of a fume hood to avoid inhalation of dust or vapors.
Quantitative Data Summary
As no specific quantitative data for this compound is available, the following table is provided as a template for users to populate with any available data from their own experimental results or a supplier-provided SDS.
| Property | Value | Units | Source |
| LD50 (Oral) | Data not available | mg/kg | |
| LD50 (Dermal) | Data not available | mg/kg | |
| LC50 (Inhalation) | Data not available | ppm | |
| Solubility in Water | Data not available | g/L | |
| Vapor Pressure | Data not available | mmHg | |
| Flash Point | Data not available | °C | |
| Autoignition Temperature | Data not available | °C |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the proper disposal of this compound.
1. Waste Identification and Segregation:
- All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., filter paper, gloves, vials), must be treated as hazardous waste.
- Segregate this waste from non-hazardous and other incompatible chemical waste streams.
2. Waste Collection:
- Collect solid waste in a clearly labeled, sealable, and chemically resistant container.
- Collect liquid waste containing this compound in a separate, labeled, and sealable container. Ensure the container material is compatible with the solvent used.
- Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Labeling:
- Clearly label the waste container with the following information:
- "Hazardous Waste"
- The full chemical name: "this compound"
- The approximate quantity of the compound.
- Any other components in the waste mixture (e.g., solvents).
- The date of accumulation.
- The name of the principal investigator or research group.
4. Storage:
- Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
- The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to prevent the spread of material in case of a leak.
- Store in a cool, dry, and well-ventilated area away from incompatible materials.
5. Disposal Request:
- Once the waste container is full or is ready for disposal, contact your institution's EHS department to arrange for a pickup.
- Follow their specific procedures for waste manifest documentation and pickup scheduling.
6. Decontamination:
- Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol, followed by soap and water), as long as this is compatible with the equipment.
- Dispose of all cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Thieno[2,3-d]pyridazin-4,7-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Thieno[2,3-d]pyridazin-4,7-dione, a heterocyclic compound utilized in pharmaceutical research. The following procedures are based on the safety data for structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Classification
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |
Signal Word: Warning
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to ensure safety during the handling of this compound.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials (e.g., absorbent pads, sand) readily accessible.
-
-
Handling :
-
Storage :
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
-
First Aid Measures :
-
If on skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : This chemical waste should be classified as hazardous.
-
Disposal Method : Dispose of the substance and its container in accordance with local, regional, and national regulations. This typically involves collection by a licensed hazardous waste disposal company.
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the chemical itself.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
